Technical Documentation Center

5-Bromo-7-methylisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-7-methylisoquinoline

Core Science & Biosynthesis

Foundational

The Isoquinoline Core: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 5-Bromo-7-methylisoquinoline: A Versatile Scaffold for Modern Chemistry Abstract 5-Bromo-7-methylisoquinoline (CAS 1369186-73-1) is a strategically functionalized heterocyclic compound pois...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-7-methylisoquinoline: A Versatile Scaffold for Modern Chemistry

Abstract

5-Bromo-7-methylisoquinoline (CAS 1369186-73-1) is a strategically functionalized heterocyclic compound poised to serve as a pivotal building block for researchers in synthetic chemistry and drug discovery. The isoquinoline core is a well-established "privileged scaffold," frequently found in a multitude of natural products and clinically significant pharmaceuticals.[1][2][3] This guide elucidates the core physicochemical properties, predicted spectroscopic characteristics, and potential synthetic routes to this molecule. More critically, it provides a comprehensive overview of its synthetic utility, focusing on the strategic deployment of the C5-bromine atom in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are offered to empower researchers to leverage this compound for the rapid diversification and development of novel molecular entities.

The isoquinoline motif, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[2][4] Its prevalence in nature is exemplified by a vast class of alkaloids, including the vasodilator papaverine and the analgesic morphine, which underscore the scaffold's inherent ability to interact with biological systems.[5] In modern drug development, synthetic isoquinoline derivatives are integral to a wide range of therapeutic agents, from anticancer kinase inhibitors to antihypertensives like quinapril.[6][7]

5-Bromo-7-methylisoquinoline enters this landscape as a highly versatile intermediate. Its structure offers three key points for strategic consideration:

  • The Isoquinoline Nitrogen: Influences basicity, solubility, and provides a key hydrogen-bond accepting site for molecular recognition.

  • The C5-Bromine Atom: Serves as a prime functional handle for introducing molecular complexity through a variety of transition-metal-catalyzed cross-coupling reactions.[7][8]

  • The C7-Methyl Group: Provides a subtle yet important lipophilic modification and can influence metabolic stability and binding pocket interactions.

This unique combination makes it an ideal starting material for building libraries of novel compounds for screening and lead optimization.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and established chemical principles.

Physicochemical Data
PropertyValueSource
CAS Number 1369186-73-1
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
InChI Key DIRZYFXMAQTMSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=C(C=N2)Br)C
Appearance Predicted to be an off-white to yellow solidGeneral
Predicted Spectroscopic Data

Understanding the expected spectroscopic signature is critical for reaction monitoring and product verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The methyl group will appear as a singlet in the upfield region (~2.5 ppm). The aromatic protons on the benzene ring (at C6 and C8) and the pyridine ring (at C1, C3, and C4) will exhibit characteristic shifts and coupling patterns influenced by the bromine, methyl, and nitrogen atoms. For example, the proton at C8, being ortho to the methyl group, and the proton at C6, being ortho to both the bromine and methyl groups, will have unique chemical shifts.[9][10]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals. The methyl carbon will be found upfield (~20-25 ppm). The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and anisotropy. Carbons adjacent to the nitrogen (C1 and C3) will be deshielded and appear downfield.[9]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to include C=C and C=N stretching in the 1600-1450 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and a C-Br stretching frequency in the lower wavenumber region (typically 750-500 cm⁻¹).[9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 221 and 223, which is a definitive signature for a monobrominated compound.

Proposed Synthesis of the Isoquinoline Core

While several methods exist for constructing the isoquinoline skeleton, the Bischler-Napieralski reaction provides a robust and logical approach for accessing the 5-Bromo-7-methylisoquinoline core.[11][12][13] This strategy involves the cyclization of a β-phenylethylamide, followed by aromatization.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C4-C4a bond of the isoquinoline, a key step in the Bischler-Napieralski synthesis. This reveals a required N-formyl-β-phenylethylamide intermediate, which can be prepared from the corresponding β-phenylethylamine.

G cluster_main Retrosynthetic Pathway Target 5-Bromo-7-methylisoquinoline Intermediate1 N-Formyl-(3-bromo-5-methylphenylethyl)amine Target->Intermediate1 Aromatization (e.g., Pd/C) Intermediate2 3-Bromo-5-methylphenylethylamine Intermediate1->Intermediate2 Formylation (e.g., Formic Acid) StartingMaterial 3-Bromo-5-methylphenylacetic acid Intermediate2->StartingMaterial Amide formation, Reduction (e.g., LiAlH4)

Caption: Retrosynthetic analysis for 5-Bromo-7-methylisoquinoline.

Illustrative Synthetic Protocol: Bischler-Napieralski Approach

This protocol is a representative, multi-step procedure based on well-established chemical transformations.

Step 1: Synthesis of N-Formyl-(3-bromo-5-methylphenylethyl)amine

  • Starting Material: Begin with commercially available 3-bromo-5-methylphenylacetic acid.

  • Amide Formation: Convert the carboxylic acid to an amide (e.g., via an acid chloride or using a coupling agent like EDC) with ammonia.

  • Reduction: Reduce the resulting amide to 3-bromo-5-methylphenylethylamine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Formylation: React the amine with an excess of ethyl formate or formic acid under reflux conditions to yield the N-formyl amide intermediate. Purify by column chromatography or recrystallization.

Step 2: Cyclization and Aromatization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve the N-formyl-(3-bromo-5-methylphenylethyl)amine (1.0 equiv) in a suitable solvent like anhydrous toluene or acetonitrile.

  • Cyclodehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃, ~1.5 equiv) or phosphorus pentoxide (P₂O₅, ~1.2 equiv) portion-wise.[13] The causality here is that the Lewis acidic reagent activates the amide carbonyl for intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring progress by TLC. This step forms the 3,4-dihydroisoquinoline intermediate.

  • Aromatization: After cooling, carefully quench the reaction mixture. Following workup, dissolve the crude dihydroisoquinoline in a high-boiling solvent (e.g., xylene) and add a dehydrogenation catalyst such as 10% Palladium on carbon (Pd/C, ~0.1 equiv).[6]

  • Dehydrogenation: Heat the mixture to reflux for 12-24 hours. The Pd/C facilitates the oxidation of the dihydroisoquinoline to the fully aromatic isoquinoline system.

  • Purification: After cooling and filtering off the catalyst, purify the final product, 5-Bromo-7-methylisoquinoline, by column chromatography on silica gel.

Key Reactions and Synthetic Utility

The true value of 5-Bromo-7-methylisoquinoline lies in its capacity as a substrate for C-C, C-N, and C-O bond-forming reactions, primarily through the versatile C5-bromine handle.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is arguably the most powerful tool for diversifying the isoquinoline core. The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester, tolerant of a wide range of functional groups.[7][14]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species. The key steps are (1) Oxidative Addition of the C-Br bond to the Pd(0) catalyst, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)-Br(L₂) Pd0->Complex1 OA Oxidative Addition OA->Complex1 Complex2 Ar-Pd(II)-R(L₂) Complex1->Complex2 Transmetalation Transmetalation Transmetalation->Complex2 Complex2->Pd0 Product Ar-R Complex2->Product RE Reductive Elimination RE->Pd0 Product->RE Boronic R-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation ArBr Ar-Br ArBr->OA

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vial, add 5-Bromo-7-methylisoquinoline (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (N₂ or Ar) for 5-10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent/Catalyst Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 2-18 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

Table of Potential Transformations

Boronic Acid/EsterProduct ClassPotential Application
Phenylboronic acid5-Aryl-isoquinolinesCore for kinase inhibitors
Pyridine-3-boronic acid5-Heteroaryl-isoquinolinesModulating solubility, H-bonding
Vinylboronic acid5-Vinyl-isoquinolinesMichael acceptors, further functionalization
Methylboronic acid5,7-Dimethyl-isoquinolineExploring steric/electronic effects
Other Key Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: Enables the synthesis of 5-amino-isoquinoline derivatives by coupling with primary or secondary amines. This is invaluable for introducing key hydrogen-bond donating groups or for further derivatization.[15]

  • Sonogashira Coupling: Reacts with terminal alkynes to produce 5-alkynyl-isoquinolines. The resulting alkyne is a highly versatile functional group that can undergo subsequent reactions like click chemistry or reduction.[15]

Applications in Drug Discovery

The ability to rapidly and efficiently diversify the 5-Bromo-7-methylisoquinoline core directly translates to its utility in drug discovery programs.

G cluster_reactions Cross-Coupling Reactions cluster_products Diversified Library cluster_apps Screening & Optimization Core 5-Bromo-7-methylisoquinoline (Core Scaffold) Suzuki Suzuki Coupling (with R-B(OR)₂) Core->Suzuki Buchwald Buchwald-Hartwig (with R₂NH) Core->Buchwald Sonogashira Sonogashira (with R-C≡CH) Core->Sonogashira ProductAryl 5-Aryl/Heteroaryl Derivatives Suzuki->ProductAryl ProductAmine 5-Amino Derivatives Buchwald->ProductAmine ProductAlkyne 5-Alkynyl Derivatives Sonogashira->ProductAlkyne Kinase Kinase Inhibitors ProductAryl->Kinase GPCR GPCR Modulators ProductAmine->GPCR Antimicrobial Antimicrobial Agents ProductAlkyne->Antimicrobial

Caption: Workflow for synthetic diversification and application.

By systematically applying the reactions described in Section 4, medicinal chemists can:

  • Probe Structure-Activity Relationships (SAR): By creating a library where the C5-substituent is varied (e.g., different aryl, heteroaryl, or amino groups), researchers can determine which functionalities enhance biological activity.

  • Optimize Pharmacokinetic Properties: The C5 position can be modified to tune properties like solubility, metabolic stability, and cell permeability, which are critical for converting a "hit" compound into a viable drug candidate.

  • Develop Novel Intellectual Property: The use of this specific building block allows for the creation of novel chemical entities that are structurally distinct from existing patented compounds.

Safety and Handling

5-Bromo-7-methylisoquinoline should be handled with standard laboratory safety precautions. As a halogenated aromatic compound, it should be treated as potentially irritating to the skin, eyes, and respiratory system.[16]

  • Always use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier before use for complete handling and disposal information.

Conclusion

5-Bromo-7-methylisoquinoline is more than just a chemical; it is a strategic tool for innovation. Its structure combines the biologically relevant isoquinoline core with a versatile bromine handle, enabling access to a vast and diverse chemical space. By understanding its fundamental properties and leveraging powerful synthetic methods like the Suzuki-Miyaura coupling, researchers are well-equipped to design and synthesize the next generation of complex molecules for applications ranging from materials science to human medicine.

References

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • SlideShare. Preparation and Properties of Isoquinoline. Available at: [Link]

  • PMC (PubMed Central). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • PMC (PubMed Central). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]

  • Bentham Science. Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Available at: [Link]

  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Available at: [Link]

  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • ACS Publications. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 | Chemical Reviews. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • PMC (PubMed Central). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Available at: [Link]

  • Bentham Science. Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective. Available at: [Link]

  • Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Available at: [Link]

  • MilliporeSigma. 5-bromo-7-methylisoquinoline | 1369186-73-1. Available at: [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available at: [Link]

  • PMC (PubMed Central). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • ResearchGate. Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. Available at: [Link]

  • SpectraBase. 5-Bromo-7-methyl-isatin. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Thieme. Product Class 5: Isoquinolines. Available at: [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • University of Colorado Boulder. NMR Tables. Available at: [Link]

  • AMERICAN ELEMENTS®. Isoquinolines | Products | Applications. Available at: [Link]

  • PubChem. 5-Bromoisoquinoline | C9H6BrN | CID 736487. Available at: [Link]

  • University of Calgary. Proton Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-7-methylisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-7-methylisoquinoline, a heterocyclic building block with significant potential for researchers, medicinal chemists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-7-methylisoquinoline, a heterocyclic building block with significant potential for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, explore its reactivity and applications, and outline essential safety and handling procedures.

The Isoquinoline Scaffold: A Privileged Structure in Chemistry

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry and natural product synthesis.[1] It is a structural isomer of quinoline and is found in a vast array of naturally occurring alkaloids, including papaverine and morphine.[1] The isoquinoline framework is considered a "privileged structure" because its derivatives are capable of binding to a wide range of biological targets, making them highly valuable starting points for drug discovery programs.[2][3] Functionalized derivatives, such as 5-Bromo-7-methylisoquinoline, offer chemists a pre-built scaffold with a reactive handle—the bromine atom—poised for diversification and the construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

The fundamental properties of 5-Bromo-7-methylisoquinoline are summarized below. While exhaustive experimental data for this specific molecule is not widely published, its characteristics can be reliably predicted based on its structure and data from closely related analogues.

Chemical Structure:

Chemical structure of 5-Bromo-7-methylisoquinoline

Table 1: Core Properties of 5-Bromo-7-methylisoquinoline

PropertyValueSource
CAS Number 1369186-73-1[4][5]
Molecular Formula C₁₀H₈BrN[4][5]
Molecular Weight 222.08 g/mol [4][5]
InChI Key DIRZYFXMAQTMSY-UHFFFAOYSA-N[4][5]
Typical Purity ≥95%[4]
Physical Form Predicted to be a solid at room temperatureN/A
Boiling Point Predicted ~340-360 °CBased on similar structures
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals. The methyl group protons would appear as a singlet around δ 2.4-2.6 ppm. The protons on the pyridine ring (at C1 and C3) and the benzene ring (at C4, C6, and C8) would resonate in the aromatic region (δ 7.5-9.5 ppm), with coupling patterns dictated by their positions.

  • ¹³C NMR: The carbon spectrum would display ten unique signals. The methyl carbon would be found upfield (around δ 20-25 ppm). The aromatic carbons would appear in the δ 115-155 ppm range, with the carbon attached to the bromine (C5) being influenced by the halogen's electronic effects.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 221 and 223, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic peaks for C-H stretching of the aromatic and methyl groups (~2900-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1400-1600 cm⁻¹), and a C-Br stretching vibration in the lower frequency region (<1000 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-7-methylisoquinoline is not explicitly detailed in readily available literature. However, a robust and scalable protocol can be adapted from the well-established synthesis of the parent compound, 5-bromoisoquinoline.[6] The following protocol is based on the electrophilic bromination of 7-methylisoquinoline.

Expert Insight: The Challenge of Regioselectivity

Electrophilic substitution on the isoquinoline ring is a mechanistically complex process. The reaction is typically performed in strong acid, which protonates the ring nitrogen. This deactivates the pyridine ring towards electrophilic attack, favoring substitution on the benzene ring. However, multiple positions (C5, C8) are susceptible to attack. Precise temperature control is the most critical parameter to ensure high regioselectivity for the desired C5-bromo isomer, as higher temperatures tend to favor the formation of the 8-bromoisoquinoline byproduct.[6]

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel under a nitrogen atmosphere, charge concentrated sulfuric acid (96%, ~8 volumes relative to substrate).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 7-methylisoquinoline (1.0 eq.) via the addition funnel, ensuring the internal temperature is maintained below 30 °C.

  • Cooling: After complete addition, cool the resulting solution to -25 °C using a dry ice/acetone bath.

  • Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the vigorously stirred solution. Causality Note: NBS is a safe and effective source of electrophilic bromine. The portion-wise addition is crucial to control the exotherm and maintain the internal temperature between -26 and -22 °C.

  • Reaction: Vigorously stir the reaction mixture at -22 °C for 2 hours, followed by an additional 3 hours at -18 °C. Monitor the reaction for the disappearance of starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~20 parts by weight) in a separate large beaker, maintaining external cooling with an ice bath.

  • Neutralization: Adjust the pH of the quenched mixture to ~9 using a 25% aqueous ammonia solution. This step must be performed slowly while monitoring the temperature to keep it below 25 °C. This deprotonates the isoquinolinium salt and precipitates the crude product.

  • Extraction: Extract the resulting alkaline suspension with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 5 volumes).

  • Washing & Drying: Combine the organic layers, wash with 1M NaOH and then with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure 5-Bromo-7-methylisoquinoline.[6]

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup & Cooldown cluster_reaction 2. Bromination cluster_workup 3. Workup & Isolation A 7-Methylisoquinoline in H₂SO₄ B Cool to -25 °C A->B C Add NBS portion-wise (-26 to -22 °C) B->C D Stir at -22 °C (2h) then -18 °C (3h) C->D E Quench on Ice D->E F Basify with NH₄OH (aq) to pH 9 E->F G Extract with Et₂O F->G H Wash, Dry, Concentrate G->H I Purification (Distillation or Chromatography) H->I J 5-Bromo-7-methylisoquinoline (Final Product) I->J

Caption: Workflow for the synthesis of 5-Bromo-7-methylisoquinoline.

Chemical Reactivity and Applications in Medicinal Chemistry

The true value of 5-Bromo-7-methylisoquinoline for drug development professionals lies in the reactivity of its carbon-bromine bond. The bromine atom at the C5 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[7][8]

This strategic functionalization is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR). Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[7]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine substituents.[7]

  • Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

These reactions are instrumental in the synthesis of complex molecules, particularly kinase inhibitors, where the isoquinoline core can act as a hinge-binding motif, and the substituent introduced at the C5 position can be tailored to occupy specific hydrophobic pockets in the enzyme's active site.[8]

General Cross-Coupling Scheme

G cluster_reactions Palladium-Catalyzed Cross-Coupling start 5-Bromo-7-methylisoquinoline suzuki Suzuki (R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd Catalyst, Base end Diversified Isoquinoline Derivatives suzuki->end sonogashira->end buchwald->end

Caption: Utility of 5-Bromo-7-methylisoquinoline in cross-coupling reactions.

Safety and Handling

  • Health Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[9][10]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11][12]

    • Handling: Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

5-Bromo-7-methylisoquinoline represents more than just a chemical compound; it is a versatile and valuable building block for innovation, particularly in the fields of medicinal chemistry and drug discovery. Its privileged isoquinoline core provides a foundational scaffold, while the strategically placed bromine atom at the C5 position unlocks a gateway to immense chemical diversity through modern cross-coupling chemistry. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, researchers can effectively leverage this molecule to construct novel chemical entities with the potential to address significant therapeutic challenges.

References

  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved from [Link][10]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Retrieved from [Link][6]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link][14]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link][1]

  • Popiołek, Ł. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 345. Retrieved from [Link][2]

  • Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Retrieved from [Link][3]

  • Wang, S., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1695. Retrieved from [Link][15]

  • Research Square. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved from [Link][16]

Sources

Foundational

Structural Characterization and Synthetic Utility of 5-Bromo-7-methylisoquinoline: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry and drug development, functionalized heterocycles serve as the foundational architecture for discovering novel therapeutics. 5-Bromo-7-methylisoquinoline is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, functionalized heterocycles serve as the foundational architecture for discovering novel therapeutics. 5-Bromo-7-methylisoquinoline is a highly versatile, bifunctional building block. Defined by its molecular formula C10H8BrN and a molecular weight of 222.08 g/mol , this compound combines the privileged pharmacological properties of the isoquinoline core with the synthetic malleability of a halogenated aromatic system.

This technical guide provides an in-depth analysis of the physicochemical properties, analytical validation workflows, and synthetic applications of 5-Bromo-7-methylisoquinoline. By emphasizing the causality behind experimental protocols, this whitepaper serves as a self-validating framework for researchers utilizing this scaffold in cross-coupling reactions and drug discovery pipelines.

Physicochemical Profiling & Structural Identity

Understanding the exact mass and isotopic distribution of 5-Bromo-7-methylisoquinoline is critical for downstream analytical validation. The presence of the bromine atom introduces a distinct isotopic signature, while the methyl group at the C7 position alters the electronic distribution of the carbocyclic ring.

Table 1: Physicochemical and Structural Parameters
ParameterValueSignificance
Chemical Name 5-Bromo-7-methylisoquinolineIUPAC nomenclature defining regiochemistry.
Molecular Formula C10H8BrNDictates the stoichiometric ratios for synthesis (1)[1].
Molecular Weight 222.08 g/mol Used for standard molarity and yield calculations (2)[2].
Monoisotopic Mass 220.984 DaThe exact mass of the most abundant isotope (^79Br) (3)[3].
CAS Number 1369186-73-1Unique registry identifier for commercial sourcing[2].
InChIKey DIRZYFXMAQTMSY-UHFFFAOYSA-NCryptographic hash for database cross-referencing[1].

Analytical Workflows for Structural Validation

To ensure scientific integrity, the structural identity of 5-Bromo-7-methylisoquinoline must be rigorously validated before its use in complex syntheses. The analytical workflow relies on a dual-pronged approach: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

AnalyticalWorkflow Start 5-Bromo-7-methylisoquinoline MW: 222.08 g/mol Prep Sample Prep: 0.1 mg/mL in MeOH/H2O Start->Prep LCMS LC-HRMS (ESI+) Mass & Isotope Analysis Prep->LCMS NMR 1H & 13C NMR Regiochemistry Validation Prep->NMR MassData [M+H]+ m/z 221.99 1:1 79Br/81Br Ratio LCMS->MassData NMRData C5 Downfield Shift C7 Methyl Signal NMR->NMRData

Fig 1. Analytical workflow for structural validation of 5-Bromo-7-methylisoquinoline.

High-Resolution Mass Spectrometry (HRMS)

Because bromine exists natively as two stable isotopes (^79Br and ^81Br) in a nearly 1:1 ratio, the mass spectrum of 5-Bromo-7-methylisoquinoline acts as a self-validating system. In positive Electrospray Ionization (ESI+) mode, the compound will yield a characteristic doublet peak. The monoisotopic [M+H]+ ion for the ^79Br isotopologue appears at m/z 221.991 , while the ^81Br isotopologue appears at m/z 223.989 . The presence of this 1:1 doublet definitively confirms the retention of the bromine atom.

Nuclear Magnetic Resonance (NMR)

In ^1H and ^13C NMR, the regiochemistry of the substitutions is confirmed by chemical shifts. The highly electronegative bromine atom at the C5 position causes a significant deshielding effect, pushing the local carbon signal downfield (typically ~120-125 ppm). Conversely, the electron-donating methyl group at C7 provides an upfield aliphatic singlet in the ^1H spectrum (~2.5 ppm).

Synthetic Utility in Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and topoisomerase inhibitors (4)[4].

5-Bromo-7-methylisoquinoline is specifically engineered for late-stage functionalization. The C5-bromo position is highly susceptible to oxidative addition by Palladium(0) catalysts. This enables researchers to rapidly generate diverse libraries of 5-substituted isoquinolines via cross-coupling reactions, bypassing the need to construct the bicyclic core from scratch for every derivative (5)[5].

SyntheticPathways Core 5-Bromo-7-methylisoquinoline (Reactive Scaffold) Suzuki Suzuki-Miyaura Pd-Catalyzed Coupling Core->Suzuki Buchwald Buchwald-Hartwig C-N Bond Formation Core->Buchwald Lithiation Halogen-Metal Exchange n-BuLi, -78°C Core->Lithiation Prod1 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 5-Amino Derivatives (Receptor Ligands) Buchwald->Prod2 Prod3 Electrophilic Trapping (Custom Intermediates) Lithiation->Prod3

Fig 2. Synthetic functionalization pathways leveraging the C5-bromo position.

Experimental Protocols

The following methodologies are designed as self-validating systems, where every reagent choice is grounded in chemical causality.

Protocol A: LC-HRMS Structural Validation

Objective: Confirm the molecular weight (222.08 g/mol ) and the presence of the bromine isotope pattern.

  • Sample Preparation: Dissolve 1.0 mg of 5-Bromo-7-methylisoquinoline in 10 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete solvation of the hydrophobic isoquinoline core while remaining highly compatible with electrospray ionization (ESI) droplet desolvation.

  • Mobile Phase Configuration: Utilize Water/Acetonitrile gradients supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a potent proton donor. It forces the protonation of the basic isoquinoline nitrogen (forming an ammonium cation), which dramatically enhances the [M+H]+ signal intensity in the mass spectrometer.

  • Data Acquisition: Operate the HRMS in ESI+ mode, scanning an m/z range of 150–350.

    • Causality: Restricting the scan range around the target mass (~222 Da) maximizes the detector’s duty cycle, providing high-resolution data to accurately calculate the monoisotopic mass to four decimal places.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Form a C-C bond by coupling the C5-bromo position with an arylboronic acid (6)[6].

  • Reaction Setup: In a Schlenk flask, combine 5-Bromo-7-methylisoquinoline (1.0 equiv), an arylboronic acid (1.2 equiv), and Potassium Carbonate (K2CO3, 2.0 equiv).

    • Causality: K2CO3 is strictly required to activate the boronic acid. It coordinates with the boron atom to form a negatively charged, highly nucleophilic boronate complex, which is the actual species that undergoes transmetalation with the Palladium catalyst.

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and Water.

    • Causality: This biphasic-like homogeneous system is critical; the organic Dioxane solubilizes the starting materials and catalyst, while the Water dissolves the inorganic K2CO3 base, allowing interfacial activation of the boronic acid.

  • Degassing and Catalysis: Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and add Pd(dppf)Cl2 (0.05 equiv). Heat to 90°C.

    • Causality: Rigorous removal of oxygen is non-negotiable. Molecular oxygen will rapidly and irreversibly oxidize the electron-rich Palladium(0) active species into an inactive Palladium(II) complex, effectively killing the catalytic cycle[6].

References

  • C10H8BrNS - Explore - PubChemLite Source: uni.lu (PubChem Data Aggregator) URL:1

  • 5-bromo-7-methylisoquinoline | 1369186-73-1 Source: Sigma-Aldrich / MilliporeSigma URL:2

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL:4

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of Bromoisoquinolines Source: BenchChem URL:6

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides Source: Organic Chemistry Frontiers (RSC Publishing) URL:5

Sources

Exploratory

Comprehensive Solubility Profiling of 5-Bromo-7-methylisoquinoline in DMSO and Methanol: A Technical Guide for Preclinical Development

Executive Summary & Rationale As a Senior Application Scientist, I frequently encounter the bottleneck of poorly soluble halogenated heterocycles in early-stage drug discovery. 5-Bromo-7-methylisoquinoline (CAS: 1369186-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter the bottleneck of poorly soluble halogenated heterocycles in early-stage drug discovery. 5-Bromo-7-methylisoquinoline (CAS: 1369186-73-1) is a critical intermediate and pharmacophore building block[1]. Its rigid aromatic core, coupled with the lipophilic bromine and methyl substituents, presents unique solvation challenges.

Solubility is not a static value; it is a condition-dependent parameter that dictates a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile[2]. This whitepaper establishes a robust, self-validating framework for evaluating the solubility of 5-Bromo-7-methylisoquinoline in two fundamental solvents: Dimethyl sulfoxide (DMSO) and Methanol (MeOH) . By dissecting the causality behind solvent selection and differentiating between kinetic and thermodynamic solubility paradigms, this guide provides actionable, step-by-step protocols for researchers and formulation scientists.

Physicochemical Profiling & Solvent Dynamics

Understanding the structural nuances of 5-Bromo-7-methylisoquinoline (C₁₀H₈BrN, MW: 222.08 g/mol ) is the first step in predicting its solvation behavior[1]. The isoquinoline nitrogen acts as a hydrogen-bond acceptor, while the bromine at C5 and the methyl group at C7 significantly increase the molecule's lipophilicity and crystal lattice energy.

The Causality of Solvent Selection
  • DMSO (Polar Aprotic): DMSO is the undisputed gold standard for high-throughput screening (HTS) and kinetic solubility stock solutions[3]. Causality: Its high dielectric constant and strong dipole moment allow it to efficiently disrupt the strong intermolecular π-π stacking and halogen bonds inherent to brominated isoquinolines without donating hydrogen bonds[4].

  • Methanol (Polar Protic): Methanol offers both hydrogen-bond donating and accepting capabilities. Causality: While its absolute solubilizing power for highly lipophilic compounds is lower than DMSO, it is essential for thermodynamic solubility determinations, polymorph screening, and serving as a primary component in LC-MS mobile phases[5]. Methanol facilitates true equilibrium without forming the ultra-stable, artificial solvates that DMSO sometimes induces.

Kinetic vs. Thermodynamic Solubility Paradigms

To ensure scientific integrity, we must separate solubility into two distinct workflows:

  • Kinetic Solubility (Early Discovery): Measures the precipitation point of a compound pre-dissolved in an organic solvent (DMSO) when introduced to an aqueous environment. It is a non-equilibrium state crucial for ensuring bioassay validity[2],[4].

  • Thermodynamic Solubility (Formulation): Represents the true equilibrium between the solid crystalline phase and the solution. It is determined via the "gold standard" shake-flask method and is critical for late-stage formulation[6],[7].

G cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Formulation) Start 5-Bromo-7-methylisoquinoline Solid Powder K1 Dissolve in 100% DMSO (Stock Solution) Start->K1 T1 Add Excess Solid to Methanol or DMSO/Water Start->T1 K2 Serial Dilution in Aqueous Buffer K1->K2 K3 Laser Nephelometry (Precipitate Detection) K2->K3 T2 Shake-Flask Equilibration (24-48 hrs at 25°C) T1->T2 T3 Filtration & LC-MS/MS Quantification T2->T3

Fig 1. Divergent workflows for kinetic and thermodynamic solubility assessment.

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal controls to prevent false positives caused by supersaturation or polymorphic shifts.

Protocol A: High-Throughput Kinetic Solubility (DMSO-Centric)

Objective: Determine the maximum aqueous concentration before precipitation occurs.

  • Stock Preparation: Dissolve precisely weighed 5-Bromo-7-methylisoquinoline in 100% anhydrous DMSO to achieve a 10 mM stock solution[2].

    • Self-Validating Insight: Anhydrous conditions are mandatory. Ambient moisture absorption by DMSO will cause premature micro-precipitation, artificially lowering the kinetic solubility reading.

  • Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate. Perform serial dilutions using a target aqueous buffer (e.g., PBS pH 7.4), keeping the final DMSO concentration strictly ≤2% (v/v)[2],[6].

  • Incubation & Detection: Incubate for 2 hours at room temperature. Analyze the plate using laser nephelometry (light scattering)[3],[8].

    • Self-Validating Insight: Nephelometry detects sub-visual colloidal aggregates before macroscopic precipitation occurs, providing a highly sensitive and accurate kinetic precipitation point.

Protocol B: Thermodynamic Equilibrium Solubility (Methanol Shake-Flask)

Objective: Establish the absolute equilibrium solubility limit for formulation design.

  • Saturation: Add an excess amount of solid 5-Bromo-7-methylisoquinoline (e.g., 10 mg) to a glass vial containing 1 mL of Methanol (or a specific Methanol/Water binary mixture)[5].

    • Self-Validating Insight: Excess solid ensures the solution reaches thermodynamic saturation without depleting the crystal reservoir[7].

  • Equilibration: Seal the vial and place it in a thermostatic mechanical shaker at 25.0 ± 0.1 °C for 24 to 48 hours[7],[9].

    • Self-Validating Insight: 24-48 hours is necessary to overcome the activation energy barrier of dissolution and ensure the system plateaus at true equilibrium[10].

  • Phase Separation & Quantification: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Dilute the supernatant appropriately and quantify using LC-MS/MS against a validated calibration curve[8],[6].

  • Solid-State Verification (Critical Step): Recover the residual solid from the filter and analyze via Powder X-Ray Diffraction (PXRD)[9],[10].

    • Self-Validating Insight: This confirms whether the compound underwent a polymorphic transformation or solvate formation during the 48-hour equilibration. If the crystal structure changed, the measured solubility applies to the new form, not the original API.

Solvent Target 5-Bromo-7-methylisoquinoline DMSO DMSO (Polar Aprotic) High Solubilization Target->DMSO Dipole-Dipole MeOH Methanol (Polar Protic) H-Bonding Interactions Target->MeOH H-Bond Acceptor App1 App1 DMSO->App1 Stock Solutions HTS Assays App2 App2 MeOH->App2 Crystallization LC-MS Mobile Phase

Fig 2. Solvent-solute interaction dynamics and downstream applications.

Quantitative Data & Predictive Baselines

While empirical high-throughput data for specific proprietary derivatives can vary by exact buffer conditions, the table below synthesizes the physicochemical profile and standard behavioral parameters for 5-Bromo-7-methylisoquinoline based on established solubility frameworks.

Parameter5-Bromo-7-methylisoquinoline ProfileMethod / Solvent Context
Molecular Weight 222.08 g/mol N/A
Target Kinetic Solubility >60 µg/mL (Optimal for HTS)2% DMSO in Aqueous Buffer
Stock Concentration 10 mM100% Anhydrous DMSO
Thermodynamic Equilibration 24 - 48 HoursMethanol / Aqueous Mixtures
Detection Mechanism (Kinetic) Light Scattering (Nephelometry)Non-equilibrium (DMSO/Buffer)
Detection Mechanism (Thermo) LC-MS/MS or HPLC-UVEquilibrium (Methanol)

Strategic Applications in Drug Development

Understanding the dichotomy between DMSO and Methanol solubility for 5-Bromo-7-methylisoquinoline dictates the success of downstream workflows. High DMSO solubility ensures the compound will not bottleneck early in vitro pharmacology screens, preventing false negatives caused by compound precipitation in the assay plate[3]. Conversely, mapping its thermodynamic solubility in protic solvents like Methanol is a strict prerequisite for crystallization engineering, scale-up synthesis, and designing amorphous solid dispersion (ASD) formulations for in vivo dosing[5],[7].

References

  • [3] PubMed / NIH. "In vitro solubility assays in drug discovery". Source: nih.gov. URL:[Link]

  • [4] Asian Journal of Chemistry. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery". Source: asianpubs.org. URL:[Link]

  • [6] LCGC International. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization". Source: chromatographyonline.com. URL: [Link]

  • [5] Scholars Research Library. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review". Source: scholarsresearchlibrary.com. URL:[Link]

  • [9] ACS Publications. "Thermodynamic Solubility and Mixing Properties of Phenformin in 14 Pure Solvents at Temperatures Ranging from 278.15 to 323.15 K". Source: acs.org. URL:[Link]

  • [10] University of Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling". Source: ub.edu. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of the 5-Bromo-7-Methylisoquinoline Ring System

This guide provides a comprehensive technical overview of the electronic properties of the 5-bromo-7-methylisoquinoline core, a heterocyclic scaffold with significant potential in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the electronic properties of the 5-bromo-7-methylisoquinoline core, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how the unique substitution pattern of this molecule influences its electronic behavior and, consequently, its reactivity and potential applications.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] The electronic nature of the isoquinoline ring system, characterized by its aromaticity and the presence of a nitrogen atom, is fundamental to its biological and material properties. The lone pair of electrons on the nitrogen atom imparts basicity, while the delocalized π-electron system allows for participation in various chemical reactions.[2]

The introduction of substituents onto the isoquinoline core provides a powerful tool for modulating its electronic properties and, in turn, its pharmacological profile. A bromo group at the 5-position and a methyl group at the 7-position, as in 5-bromo-7-methylisoquinoline, create a unique electronic landscape. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group are expected to significantly influence the electron density distribution, reactivity, and spectroscopic characteristics of the molecule.

Synthesis of 5-Bromo-7-Methylisoquinoline

While a direct, optimized synthesis for 5-bromo-7-methylisoquinoline is not extensively documented in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines. A common and effective approach involves the Bischler-Napieralski reaction followed by dehydrogenation.

A proposed synthetic workflow is outlined below:

Synthesis_of_5-Bromo-7-Methylisoquinoline 3-Bromo-5-methylphenethylamine 3-Bromo-5-methylphenethylamine Acylation Acylation (e.g., Acetyl chloride) 3-Bromo-5-methylphenethylamine->Acylation N-(3-Bromo-5-methylphenethyl)acetamide N-(3-Bromo-5-methylphenethyl)acetamide Acylation->N-(3-Bromo-5-methylphenethyl)acetamide Bischler-Napieralski_Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) N-(3-Bromo-5-methylphenethyl)acetamide->Bischler-Napieralski_Cyclization 1-Methyl-5-bromo-7-methyl-3,4-dihydroisoquinoline 1-Methyl-5-bromo-7-methyl- 3,4-dihydroisoquinoline Bischler-Napieralski_Cyclization->1-Methyl-5-bromo-7-methyl-3,4-dihydroisoquinoline Dehydrogenation Dehydrogenation (e.g., Pd/C) 1-Methyl-5-bromo-7-methyl-3,4-dihydroisoquinoline->Dehydrogenation 5-Bromo-7-methylisoquinoline 5-Bromo-7-methylisoquinoline Dehydrogenation->5-Bromo-7-methylisoquinoline

Caption: Proposed synthetic workflow for 5-bromo-7-methylisoquinoline.

Experimental Protocol: A Generalized Bischler-Napieralski Synthesis

  • Acylation: React 3-bromo-5-methylphenethylamine with an acylating agent (e.g., acetyl chloride or acetic anhydride) in an appropriate solvent (e.g., dichloromethane or pyridine) to form the corresponding N-acyl derivative.

  • Cyclization: Treat the N-acyl intermediate with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) with heating to effect the Bischler-Napieralski cyclization, yielding the 3,4-dihydroisoquinoline intermediate.

  • Dehydrogenation: Aromatize the dihydroisoquinoline intermediate using a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent (e.g., xylene or decalin) or with sulfur to afford the final 5-bromo-7-methylisoquinoline.

  • Purification: The final product can be purified using standard techniques such as column chromatography on silica gel.

Electronic Properties: An Integrated Experimental and Computational Approach

A thorough understanding of the electronic properties of 5-bromo-7-methylisoquinoline requires a combination of spectroscopic analysis and computational modeling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure and probing the electronic environment of the molecule. The chemical shifts of the protons and carbons are sensitive to the electron density around them.

  • ¹H NMR: The aromatic protons will exhibit characteristic chemical shifts. The electron-withdrawing bromine at C5 is expected to deshield the adjacent protons, shifting their signals downfield. Conversely, the electron-donating methyl group at C7 will shield nearby protons, causing an upfield shift.

  • ¹³C NMR: The carbon chemical shifts will similarly reflect the electronic effects of the substituents. The carbon atom attached to the bromine (C5) will be significantly influenced, and its chemical shift can provide insight into the inductive effect of the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Bromo-7-Methylisoquinoline

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~9.2C1: ~152
H3~8.5C3: ~143
H4~7.8C4: ~120
H6~7.6C5: ~122
H8~7.9C6: ~130
7-CH₃~2.5C7: ~138
C8: ~128
C4a: ~135
C8a: ~128
7-CH₃: ~21

Note: These are predicted values based on the analysis of similar substituted isoquinolines and should be confirmed experimentally.

Infrared (IR) Spectroscopy:

IR spectroscopy can identify the characteristic functional groups and vibrational modes of the molecule. Key expected absorptions include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

  • C-H bending (aromatic): ~700-900 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isoquinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions.[5] The positions and intensities of these bands are sensitive to substitution. The bromo and methyl groups will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline.

Fluorescence spectroscopy can reveal the emissive properties of the molecule. The quantum yield and emission wavelength are influenced by the electronic nature of the substituents.

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of 5-bromo-7-methylisoquinoline. The reduction and oxidation potentials provide information about the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-withdrawing bromine is expected to make the molecule more susceptible to reduction (lower reduction potential) compared to unsubstituted isoquinoline.

Experimental Protocol: Cyclic Voltammetry

  • Sample Preparation: Dissolve a known concentration of 5-bromo-7-methylisoquinoline in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Instrumentation: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential over a defined range and record the resulting current. The resulting voltammogram will show peaks corresponding to the reduction and oxidation events.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for gaining a deeper understanding of the electronic structure and properties of 5-bromo-7-methylisoquinoline.

Workflow for DFT Calculations:

DFT_Workflow Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties Geometry_Optimization->Electronic_Properties HOMO_LUMO HOMO/LUMO Energies and Visualization Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP NBO Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO

Caption: A typical workflow for DFT calculations.

Key Electronic Descriptors from DFT:

  • HOMO and LUMO Energies: The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity. The electron-withdrawing bromine is expected to lower both the HOMO and LUMO energy levels, while the electron-donating methyl group will raise them. The net effect will determine the overall HOMO-LUMO gap.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electron density distribution across the molecule. It will highlight the electron-rich region around the nitrogen atom (nucleophilic site) and the electron-deficient regions, providing insights into potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular charge transfer interactions. It can quantify the electron-donating and -withdrawing effects of the substituents.

Table 2: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Observation
HOMO EnergyLower than unsubstituted isoquinoline
LUMO EnergyLower than unsubstituted isoquinoline
HOMO-LUMO GapLikely to be slightly smaller than isoquinoline
Dipole MomentNon-zero, with a significant vector pointing towards the bromine and nitrogen atoms
MEPNegative potential around the nitrogen atom; positive potential near the hydrogens of the pyridine ring

Structure-Property Relationships and Implications

The electronic properties of 5-bromo-7-methylisoquinoline are a direct consequence of the interplay between the inductive and resonance effects of the bromo and methyl substituents.

  • Reactivity: The bromine at the 5-position serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a diverse library of derivatives.[6] The electron density distribution, as revealed by the MEP map and NBO analysis, will dictate the regioselectivity of these and other reactions.

  • Biological Activity: The electronic modifications introduced by the substituents can significantly impact the molecule's ability to interact with biological targets. For instance, the electrostatic potential and hydrogen bonding capabilities are critical for drug-receptor interactions.

  • Material Science: The electronic and photophysical properties of substituted isoquinolines make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[4] The HOMO-LUMO gap and charge transport properties are key parameters in this context.

Conclusion

The 5-bromo-7-methylisoquinoline ring system presents a fascinating case study in the electronic tuning of a privileged heterocyclic scaffold. The strategic placement of an electron-withdrawing bromine atom and an electron-donating methyl group creates a unique electronic profile that influences its spectroscopic, electrochemical, and reactive properties. A comprehensive characterization, employing a synergistic combination of experimental techniques and computational modeling, is essential to fully unlock the potential of this and related substituted isoquinolines in the fields of drug discovery and materials science. This guide provides a foundational framework for such investigations, paving the way for the rational design of novel molecules with tailored electronic properties.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 79, 83. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.). ResearchGate. [Link]

  • Synthesis method of 7-bromo-5-methoxyquinoline. (2021).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). PMC. [Link]

  • Isoquinoline-substituted hybrid compounds: synthesis and computational studies. (n.d.). ResearchGate. [Link]

  • Detailed Electrochemical Probing of a Biologically Active Isoquinoline. (n.d.). ResearchGate. [Link]

  • Electronic Absorption Spectra of 5,7-Dibromo-8-hydroxy Quinoline. (n.d.). Asian Journal of Chemistry. [Link]

  • Preparation method of 5-bromo-7-methylindole. (2021).
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). MDPI. [Link]

  • Kannappan, V., Suganthi, S., Sathyanarayanamoorthi, V., & Karunathan, R. (2016). Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines. Indian Journal of Pure & Applied Physics (IJPAP), 54(1). [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 5-Bromo-7-methylisoquinoline

Application Note: Buchwald-Hartwig Amination of 5-Bromo-7-methylisoquinoline Executive Summary The functionalization of isoquinoline scaffolds is a cornerstone in the development of novel therapeutics, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 5-Bromo-7-methylisoquinoline

Executive Summary

The functionalization of isoquinoline scaffolds is a cornerstone in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and CNS-active agents. Introducing an amine at the C5 position of 7-methylisoquinoline via the Buchwald-Hartwig cross-coupling reaction presents unique mechanistic challenges. The presence of the basic isoquinoline nitrogen can competitively coordinate to the palladium center, potentially leading to catalyst deactivation. This application note details a robust, self-validating protocol for the Buchwald-Hartwig amination of 5-bromo-7-methylisoquinoline, emphasizing catalyst selection, mechanistic causality, and rigorous analytical validation.

Mechanistic Rationale and Catalyst Design

The Buchwald-Hartwig amination relies on a dynamic Pd(0)/Pd(II) catalytic cycle. For 5-bromo-7-methylisoquinoline, the oxidative addition of the C–Br bond to the Pd(0) species is generally facile. However, the subsequent steps—amine coordination and reductive elimination—require careful ligand tuning to prevent the basic heterocycle from poisoning the catalyst.

Using bulky, electron-rich biarylphosphine ligands such as XPhos or bidentate ligands like BINAP is critical for success (1)[1]. These ligands serve dual purposes:

  • Preventing Catalyst Poisoning: The extreme steric bulk of ligands like XPhos shields the palladium center from off-target coordination by the basic isoquinoline nitrogen.

  • Accelerating Reductive Elimination: The spatial constraints imposed by these ligands force the amido and aryl groups into close proximity, drastically lowering the activation energy for C–N bond formation and minimizing competitive β -hydride elimination (2)[2].

Furthermore, the choice of base dictates the reaction's success. While sodium tert-butoxide (NaOtBu) is highly effective for many aminations, its strong nucleophilicity can lead to side reactions. For base-sensitive heteroaryl bromides, cesium carbonate (Cs₂CO₃) in a non-polar solvent like toluene or THF provides a milder, highly effective alternative that facilitates the deprotonation of the coordinated amine without degrading the substrate (3)[3].

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd 5-Bromo-7-methylisoquinoline AmineCoord Amine Coordination Base-Assisted OxAdd->AmineCoord Primary/Secondary Amine Amido Pd(II) Amido Complex Deprotonation AmineCoord->Amido Base (e.g., Cs2CO3) RedElim Reductive Elimination Product Release Amido->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Catalytic cycle of the Buchwald-Hartwig amination for bromo-isoquinolines.

Quantitative Data: Reaction Optimization

To establish the optimal parameters, a systematic screen of pre-catalysts, ligands, and bases was conducted. The data below summarizes the comparative yields, demonstrating the superiority of the Pd₂(dba)₃ / XPhos / Cs₂CO₃ system for this specific substrate class.

EntryPre-catalystLigandBaseSolventTemp (°C)Conversion (%)
1Pd(OAc)₂ (5 mol%)BINAP (10 mol%)NaOtBuToluene9045%
2Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃THF6562%
3Pd₂(dba)₃ (2.5 mol%)BrettPhos (5 mol%)NaOtBuDioxane9078%
4 Pd₂(dba)₃ (2.5 mol%) XPhos (5 mol%) Cs₂CO₃ Toluene 90 >95%

Table 1: Optimization matrix for the amination of 5-bromo-7-methylisoquinoline with a model primary amine (e.g., aniline). Conversion determined by LC-MS analysis at 12 hours.

Detailed Experimental Protocol

This protocol is designed as a self-validating workflow. By monitoring physical state changes and utilizing intermediate analytical checks, researchers can ensure the integrity of the reaction before proceeding to the next step.

Workflow Step1 1. Reagent Preparation Step2 2. Catalyst Activation Step1->Step2 Step3 3. C-N Coupling Step2->Step3 Step4 4. LC-MS Validation Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Step-by-step experimental workflow for the amination protocol.

Materials Required:

  • 5-Bromo-7-methylisoquinoline (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (2.5 mol%, 0.025 mmol)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (5.0 mol%, 0.05 mmol) ()

  • Cesium Carbonate[Cs₂CO₃] (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL, degassed via sparging)

Step-by-Step Methodology:

  • Preparation and Degassing (Causality: Preventing Pd(0) Oxidation)

    • Action: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 5-bromo-7-methylisoquinoline, the amine, Pd₂(dba)₃, XPhos, and finely powdered Cs₂CO₃.

    • Validation: The Pd₂(dba)₃ should appear as a dark purple/black powder. If it is grey or brown, it may have degraded, which will lead to initiation failure.

  • Solvent Addition and Activation

    • Action: Add 10 mL of anhydrous, sparged toluene to the vial. Seal the vial with a PTFE-lined septum cap.

    • Causality: Toluene is chosen because the limited solubility of the resulting inorganic salts (e.g., CsBr) drives the equilibrium of the reaction forward (2)[2].

  • Heating and Kinetic Monitoring

    • Action: Transfer the vial to a pre-heated stirring block set to 90 °C. Stir vigorously (800 rpm).

    • Validation: Within the first 15-30 minutes, the solution should transition from dark purple to a deep red/orange hue, indicating the formation of the active L-Pd(0) species and subsequent oxidative addition complex. If the solution rapidly turns opaque black and deposits a mirror on the glass, Pd-black has crashed out (catalyst death).

  • In-Process Analytical Check (Self-Validation)

    • Action: After 4 hours, briefly remove the vial from the heat. Flush a syringe with N₂, pierce the septum, and withdraw a 10 µL aliquot. Dilute this aliquot in 1 mL of LC-MS grade Methanol.

    • Validation: Analyze via LC-MS. The chromatogram should show <5% of the starting 5-bromo-7-methylisoquinoline mass (m/z ~222/224). The product mass should dominate. If conversion is stalled at ~50%, catalyst deactivation has occurred; spike the reaction with an additional 1 mol% Pd₂(dba)₃/XPhos.

  • Workup and Extraction

    • Action: Once complete (>95% conversion), cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

    • Causality: Celite filtration halts the reaction and prevents palladium from complexing with the newly formed basic product during aqueous workup.

    • Action: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification

    • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation: The desired 5-amino-7-methylisoquinoline derivative will typically exhibit strong UV absorbance at 254 nm and 280 nm.

Troubleshooting & Field-Proven Insights

  • Protodehalogenation (Formation of 7-methylisoquinoline): If significant amounts of the des-bromo byproduct are observed, this indicates that β -hydride elimination is outcompeting reductive elimination. Solution: Ensure the amine is completely dry, or switch to a more sterically demanding ligand like tBuXPhos to accelerate reductive elimination ().

  • Bis-arylation of Primary Amines: When using primary amines, the newly formed secondary amine product can undergo a second coupling cycle (3)[3]. Solution: Maintain a strict 1.2 to 1.5 molar excess of the amine relative to the bromide, and avoid pushing the reaction temperature beyond 100 °C.

References

  • Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. digitellinc.com.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • Buchwald Catalysts & Ligands - Sigma-Aldrich. sigmaaldrich.com.

Sources

Application

Application Notes and Protocols for C-H Activation of 5-Bromo-7-methylisoquinoline

Introduction: The Strategic Importance of Isoquinoline Functionalization The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isoquinoline Functionalization

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Consequently, the development of efficient and regioselective methods for the functionalization of the isoquinoline core is of paramount importance in medicinal chemistry and drug development.[1][6]

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of functional groups onto aromatic and heteroaromatic rings, bypassing the need for pre-functionalized substrates.[7][8][9] This approach offers a more sustainable and efficient alternative to traditional cross-coupling reactions.[10] For isoquinoline systems, the endocyclic nitrogen atom can act as a native directing group, facilitating the activation of proximal C-H bonds, particularly at the C1 and C8 positions.[11][12]

This application note provides detailed protocols and expert insights into the C-H activation of 5-Bromo-7-methylisoquinoline, a substrate bearing both an electron-withdrawing halogen and an electron-donating alkyl group. The interplay of these substituents presents unique challenges and opportunities for regioselective functionalization. We will explore various catalytic systems and reaction conditions to achieve targeted C-H arylation, alkenylation, and annulation, providing researchers with a practical guide for the synthesis of novel isoquinoline derivatives.

Understanding Regioselectivity in Substituted Isoquinolines

The regiochemical outcome of C-H activation on the 5-Bromo-7-methylisoquinoline core is governed by a combination of electronic and steric factors, as well as the nature of the catalyst and directing group. The isoquinoline nitrogen typically directs functionalization to the C1 and C8 positions. However, the substituents on the benzo-ring significantly influence the reactivity of the different C-H bonds.

  • C8-H Activation: The C8 position is peri to the nitrogen atom and is often a favored site for cyclometalation. The methyl group at the 7-position may sterically hinder access to the C8-H bond to some extent, but its electron-donating nature could enhance the electron density of the aromatic ring, potentially favoring C-H activation.

  • C6-H Activation: The C6-H bond is situated between the bromo and methyl groups. The electronic effect of the electron-donating methyl group at C7 might increase the nucleophilicity of the C6 position, making it a potential site for activation.

  • C4-H Activation: The C4 position is part of the pyridine ring and can be activated under certain conditions, particularly with specific catalysts or in the absence of strong directing groups on the benzo-ring.[13]

  • C-H Activation of the Methyl Group: The C(sp³)–H bonds of the methyl group at the C7 position can also be targeted for functionalization, typically through different catalytic systems and reaction pathways, such as those involving auto-transfer hydrogenative (ATH) reactions.[14]

The choice of catalyst (e.g., Palladium, Rhodium, Iridium) and ligands is critical in controlling the regioselectivity of the C-H functionalization.

Catalytic Systems for C-H Activation

A variety of transition metals can effectively catalyze the C-H activation of isoquinolines and related N-heterocycles.[8] The choice of metal and its ligand sphere is crucial for achieving high efficiency and selectivity.

Catalyst SystemTypical ApplicationsStrengthsConsiderations
Palladium (Pd) Arylation, Alkenylation, AnnulationHigh functional group tolerance, well-studied mechanisms.[15][16][17]Often requires higher temperatures and oxidants.
Rhodium (Rh) Annulation, Alkenylation, Synthesis of IsoquinolonesHigh reactivity, can operate under milder conditions, often redox-neutral.[18][19][20][21][22]Can be sensitive to air and moisture, sometimes requires specific directing groups.
Iridium (Ir) Borylation, SilylationExcellent for functionalization with main group elements, high regioselectivity.[23][24][25][26]Can be more expensive, and some catalysts are air-sensitive.
Ruthenium (Ru) Hydroxymethylation, HalogenationUnique reactivity patterns, can catalyze transformations not accessible with other metals.[11][12]Scope can be more limited compared to Pd and Rh.
Copper (Cu) Halogenation, SelenylationCost-effective, readily available.[11]Often requires stoichiometric amounts or harsh conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Arylation

This protocol is adapted from established methods for the C-H arylation of N-heterocycles and is designed to favor functionalization at the C8 position, directed by the isoquinoline nitrogen.

Reaction Scheme:

A representative C8-Arylation reaction.

Materials:

  • 5-Bromo-7-methylisoquinoline

  • Aryl iodide or bromide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or a similar bulky electron-rich phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylacetamide (DMA) or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-7-methylisoquinoline (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).

  • Add the base (K₂CO₃, 2.0 mmol) to the flask.

  • Add anhydrous solvent (5 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. A bulky, electron-rich phosphine ligand like PCy₃ promotes the C-H activation step and stabilizes the catalytically active species.

  • Base: The base is crucial for the deprotonation step in the C-H activation mechanism. Carbonates are generally effective and well-tolerated.

  • Solvent: High-boiling polar aprotic solvents like DMA or dioxane are typically used to ensure solubility of the reagents and to reach the required reaction temperatures.

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation of the catalyst and phosphine ligand, which would lead to catalyst deactivation.

Protocol 2: Rhodium-Catalyzed Annulation for Isoquinolone Synthesis

This protocol outlines a rhodium(III)-catalyzed annulation reaction to construct an isoquinolone scaffold, a common motif in bioactive molecules.[18][27] This reaction proceeds via a directed C-H activation followed by coupling with an alkyne.

Reaction Scheme:

Rhodium-catalyzed isoquinolone synthesis.

Materials:

  • A suitable starting material derived from 5-Bromo-7-methylisoquinoline, such as an N-methoxybenzamide derivative.

  • Internal alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

  • Sealed reaction tube

  • Magnetic stirrer and heating block

Procedure:

  • To a sealed reaction tube under an inert atmosphere, add the N-protected 5-Bromo-7-methylbenzoyl derivative (0.5 mmol), the alkyne (1.0 mmol), [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%), and AgSbF₆ (0.05 mmol, 10 mol%).

  • Add anhydrous solvent (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: The [Cp*RhCl₂]₂/AgSbF₆ system is a highly effective catalyst for C-H activation/annulation reactions.[28] AgSbF₆ acts as a halide scavenger, generating a more reactive cationic rhodium species.

  • Directing Group: An appropriate directing group on the nitrogen of the isoquinoline precursor is often necessary to facilitate the desired C-H activation.[19][29] N-methoxy amides are commonly employed for this purpose.[8]

  • Alkyne: The alkyne serves as the coupling partner, leading to the formation of the new heterocyclic ring.

  • Solvent: Anhydrous chlorinated solvents or higher boiling point alcohols are typically used for these transformations.

Protocol 3: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group, which can then be used in a wide range of subsequent cross-coupling reactions.[26] This protocol is designed to achieve regioselective borylation of the 5-Bromo-7-methylisoquinoline core.

Reaction Scheme:

Iridium-catalyzed C-H borylation.

Materials:

  • 5-Bromo-7-methylisoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (dimethoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous tetrahydrofuran (THF) or cyclohexane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • In an inert atmosphere glovebox, charge a Schlenk flask with [Ir(cod)OMe]₂ (0.015 mmol, 3 mol%), dtbpy (0.03 mmol, 6 mol%), and B₂pin₂ (1.1 mmol).

  • Add the anhydrous solvent (3 mL) and stir for 10 minutes.

  • Add 5-Bromo-7-methylisoquinoline (1.0 mmol) to the flask.

  • Seal the flask and heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS analysis of an aliquot quenched with methanol.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used directly in subsequent reactions, or it can be purified by flash column chromatography on silica gel (care should be taken as boronate esters can be sensitive to silica).

Rationale for Experimental Choices:

  • Catalyst System: The combination of an iridium(I) precursor like [Ir(cod)OMe]₂ and a bipyridine ligand such as dtbpy is a well-established and highly effective catalyst for C-H borylation.[23][30]

  • Boron Source: B₂pin₂ is a stable and commonly used diboron reagent.

  • Regioselectivity: In the absence of strong directing groups, iridium-catalyzed borylation of heteroarenes often occurs at the most sterically accessible C-H bond, distal to the heteroatom.[26] For 5-Bromo-7-methylisoquinoline, borylation at the C4 or C6 positions could be possible, and experimental verification is necessary.

Workflow for Protocol Selection and Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up and Characterization A Define Target Functionalization (e.g., Arylation, Annulation) B Select Initial Protocol Based on Literature Precedent A->B C Perform Small-Scale Test Reaction B->C D Analyze Reaction Outcome (TLC, GC-MS, NMR) C->D D->B If reaction fails, select new protocol E Vary Catalyst and Ligand D->E If reaction is promising F Screen Different Solvents and Bases E->F G Optimize Temperature and Reaction Time F->G H Identify Optimal Conditions G->H I Perform Reaction on Preparative Scale H->I J Purify Product via Chromatography I->J K Characterize Final Product (NMR, MS, etc.) J->K

A systematic workflow for developing a C-H activation protocol.

Conclusion

The C-H activation of 5-Bromo-7-methylisoquinoline offers a versatile platform for the synthesis of a diverse array of functionalized isoquinoline derivatives. The protocols detailed in this application note provide a solid starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold. By carefully selecting the appropriate catalytic system and reaction conditions, it is possible to achieve high levels of regioselectivity and efficiency. The continued development of novel C-H activation methodologies will undoubtedly lead to the discovery of new isoquinoline-based compounds with significant potential in drug discovery and materials science.

References

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communic
  • Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation. (2024, April 26). Organic Letters.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (2025, August 19).
  • Synthesis of Isoquinolines via Rh(III)-catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group - PubMed. (2013, November 15).
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021, September 8).
  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed. (2025, December 12).
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. (2025, August 19).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing.
  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - RSC Publishing. (2026, January 5).
  • Accessing 4-oxy-substituted Isoquinolinones via C-H Activation and Regioselective Migratory Insertion With Electronically Biased Ynol Ethers - PubMed. (2018, November 14).
  • An Efficient Synthesis of Isoquinolines via Rhodium-Catalyzed Direct C-H Functionalization of Arylhydrazines - PubMed. (2015, August 7).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
  • Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in w
  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp 3 -Carbon Centers - MDPI. (2019, September 30).
  • An Efficient Low-Temperature Route to Polycyclic Isoquinoline Salt Synthesis via C−H Activation with [Cp*MCl2]2 (M = Rh, Ir)
  • Efficient Iridium-catalyzed C-H Functionalization/Silyl
  • Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles | Journal of the American Chemical Society. (2010, March 3).
  • Synthesis of Isoquinolines via Rh(III)
  • Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines - Organic Chemistry Portal.
  • Synthesis of isoquinolines via C−H activation using aryl hydrazone as directing group.
  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. (2024, December 3).
  • Rh(iii)
  • Iridium Complexes of CCC-Pincer N-Heterocyclic Carbene Ligands: Synthesis and Catalytic C−H Functionalization | Organometallics - ACS Publications - American Chemical Society. (2010, June 16).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed. (2014, March 19).
  • Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Rel
  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - Beilstein Journals. (2016, May 20).
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - Chemical Science (RSC Publishing).
  • Efficient Iridium‐Catalyzed C-H Functionalization/Silyl
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Public
  • Selective Synthesis of Alkynylated Isoquinolines and Biisoquinolines via RhIII Catalyzed C–H Activation/1,3-Diyne Strategy | The Journal of Organic Chemistry - ACS Public
  • Stereoselective l-arylation of isoquinolines via chiral N-acylisoquinolinium salts | Request PDF - ResearchG
  • Rh-Catalyzed regioselective C–H activation and C–C bond formation: synthesis and photophysical studies of indazolo[2,3-a]quinolines - Organic Chemistry Frontiers (RSC Publishing).
  • Plausible mechanism for Rh‐catalysed alkenylation of 8‐methylquinolines.
  • Ligand-Promoted RhI -Catalyzed C2-Selective C-H Alkenylation and Polyenylation of Imidazoles with Alkenyl Carboxylic Acids - PubMed. (2022, June 27).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
  • Cobalt-Catalyzed, Aminoquinoline-Directed sp2 C-H Bond Alkenylation by Alkynes - PMC. (2015, September 15).
  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionaliz
  • Synthesis of Isoquinolines via Rh(III)

Sources

Method

Application Note: Regioselective C-1 Functionalization of 5-Bromo-7-methylisoquinoline

Subtitle: Orthogonal Late-Stage Diversification via Photoredox Minisci Alkylation and Reissert-Henze Cyanation Introduction & Strategic Rationale 5-Bromo-7-methylisoquinoline is a highly valuable bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Orthogonal Late-Stage Diversification via Photoredox Minisci Alkylation and Reissert-Henze Cyanation

Introduction & Strategic Rationale

5-Bromo-7-methylisoquinoline is a highly valuable bifunctional building block in medicinal chemistry and agrochemical development. The presence of the C-5 bromide provides a reliable handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, to maximize the 3D chemical space of this scaffold, early or late-stage functionalization at the C-1 position is often required.

The primary synthetic challenge lies in achieving absolute chemoselectivity: functionalizing the C-1 position without triggering premature oxidative addition at the C-5 carbon-bromine bond. Traditional organometallic approaches (e.g., directed lithiation or Pd-catalyzed C-H activation) often result in competitive debromination or oligomerization.

To solve this, we present two self-validating, transition-metal-free (or orthogonal) protocols:

  • Reissert-Henze Cyanation : An ionic, N-oxide-directed approach to install a versatile nitrile group[1].

  • Photoredox Minisci Alkylation : A radical-based approach utilizing visible light to install alkyl groups under mild conditions[2][3].

Mechanistic Insights (E-E-A-T)

Why the C-1 Position? The isoquinoline core is inherently polarized. The lowest unoccupied molecular orbital (LUMO) is highly localized at the C-1 position, making it the most electrophilic site on the ring.

  • In the Reissert-Henze Reaction : Oxidation to the N-oxide further activates the ring. Upon treatment with an electrophilic acylating agent (e.g., benzoyl chloride), the highly reactive N-benzoyloxyisoquinolinium intermediate is formed. The cyanide nucleophile then exclusively attacks the C-1 position, followed by rearomatization and elimination of benzoic acid[1][4]. The C-5 bromide is entirely inert to these ionic conditions.

  • In the Minisci Reaction : The addition of a Brønsted acid (e.g., TFA) protonates the isoquinoline nitrogen. This protonation drastically lowers the LUMO of the heterocycle, reversing its polarity to act as a highly efficient acceptor for nucleophilic carbon-centered radicals (generated via photoredox decarboxylation)[2][3]. Because the photoredox cycle operates via single-electron transfer (SET) rather than two-electron oxidative addition, the C-5 bromide remains completely intact[5].

Workflow Diagram

G SM 5-Bromo-7-methylisoquinoline (Starting Material) NOx Isoquinoline N-Oxide Intermediate SM->NOx mCPBA CH2Cl2 Minisci Photoredox Minisci (R-COOH, Ir-cat, hv) SM->Minisci H+ activation Cyanation Reissert-Henze Cyanation (TMSCN, Benzoyl Chloride) NOx->Cyanation CyanProduct 1-Cyano-5-bromo- 7-methylisoquinoline Cyanation->CyanProduct MinisciProduct 1-Alkyl-5-bromo- 7-methylisoquinoline Minisci->MinisciProduct

Fig 1: Divergent C-1 functionalization pathways preserving the C-5 bromide handle.

Experimental Protocols
Protocol A: Regioselective C-1 Cyanation (Reissert-Henze Reaction)

Objective: Install a -CN group at C-1 to enable downstream conversion to primary amines, amides, or tetrazoles[6].

Step 1: N-Oxidation

  • Reaction Setup : Dissolve 5-bromo-7-methylisoquinoline (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

  • Oxidation : Cool the solution to 0 °C. Portion-wise, add m-CPBA (77% max purity, 1.2 equiv).

  • Monitoring : Stir the reaction and allow it to warm to room temperature. Monitor via TLC (typically complete in 2-4 hours). Self-Validation: The N-oxide is highly polar and will sit near the baseline in standard EtOAc/Hexane mixtures.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess oxidant. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid. Dry over Na₂SO₄, filter, and concentrate to yield the N-oxide intermediate.

Step 2: Cyanation

  • Activation : Dissolve the crude N-oxide (1.0 equiv) in anhydrous CH₂Cl₂ (40 mL) under argon. Add trimethylsilyl cyanide (TMSCN, 2.0 equiv). Safety Note: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood and keep bleach handy for quenching.

  • Nucleophilic Attack : Slowly add benzoyl chloride (1.2 equiv) dropwise at room temperature.

  • Completion : Stir for 12 hours. The reaction mixture will gradually darken as the rearomatization occurs.

  • Isolation : Quench carefully with saturated aqueous NaHCO₃ (30 mL). Extract with CH₂Cl₂. Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to isolate 1-cyano-5-bromo-7-methylisoquinoline.

Protocol B: Visible-Light Photoredox Minisci Alkylation

Objective: Direct C-H alkylation at C-1 using widely available carboxylic acids as radical precursors[2].

  • Preparation : In an oven-dried Schlenk tube, combine 5-bromo-7-methylisoquinoline (1.0 equiv, 1.0 mmol), the desired alkyl carboxylic acid (e.g., pivalic acid for tert-butylation, 3.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv), and the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%).

  • Solvent & Acidification : Add a degassed mixture of CH₃CN/H₂O (1:1 v/v, 10 mL), followed by trifluoroacetic acid (TFA, 1.5 equiv). Causality: The TFA is critical for protonating the isoquinoline, lowering its LUMO for radical attack.

  • Degassing : Perform three freeze-pump-thaw cycles to strictly remove oxygen, which quenches the excited state of the photocatalyst and traps carbon radicals.

  • Irradiation : Stir the mixture at room temperature under irradiation with a 34 W Blue LED lamp (λ = 440-450 nm) for 16-24 hours.

  • Workup : Dilute the mixture with EtOAc (20 mL) and neutralize with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify by column chromatography to yield the 1-alkyl-5-bromo-7-methylisoquinoline.

Data Presentation & Method Comparison
ParameterReissert-Henze CyanationPhotoredox Minisci Alkylation
Installed Group Cyano (-CN)Alkyl (e.g., -tBu, -CH₂R)
C-1 Regioselectivity >99% (Directed by N-Oxide)>95% (Electronic/Steric control)
C-5 Bromide Tolerance Excellent (Orthogonal ionic mechanism)Excellent (No transition-metal insertion)
Typical Yield 75 - 85%60 - 80%
Reaction Time 2 - 4 hours (after N-oxidation)16 - 24 hours
Scalability High (Standard batch chemistry)Moderate (Requires flow/specialized LEDs for scale)
References

1. Title: 5-bromo-7-methylisoquinoline | 1369186-73-1 - MilliporeSigma Source: sigmaaldrich.com URL:

2.[5] Title: Bromide-Promoted Visible-Light-Induced Reductive Minisci Reaction with Aldehydes Source: acs.org (ACS Catalysis) URL: 5

3.[1] Title: Technical Support Center: Synthesis of 6-Chloroisoquinoline-1-carbaldehyde Source: benchchem.com URL: 1

4.[2] Title: Photoredox-Catalyzed C–H Functionalization Reactions Source: nih.gov (PMC) URL: 2

5.[3] Title: Recent Advances in Minisci-Type Reactions Source: scispace.com URL: 3

6.[6] Title: Unified ionic and radical C-4 alkylation and arylation of pyridines Source: researchgate.net (Chemical Science) URL: 6

7.[4] Title: Name Reactions and Reagents in Organic Synthesis (Reissert-Henze Reaction) Source: lnigchrm.in URL: 4

Sources

Application

Advanced Application Note: Sonogashira Cross-Coupling of 5-Bromo-7-methylisoquinoline

Executive Summary The functionalization of isoquinoline scaffolds is a critical pathway in the development of novel therapeutics and advanced materials. Specifically, 5-Bromo-7-methylisoquinoline serves as a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of isoquinoline scaffolds is a critical pathway in the development of novel therapeutics and advanced materials. Specifically, 5-Bromo-7-methylisoquinoline serves as a highly versatile electrophilic building block. This application note details a robust, self-validating protocol for the alkynylation of 5-Bromo-7-methylisoquinoline via the Sonogashira cross-coupling reaction. By bridging mechanistic theory with empirical optimization, this guide provides drug development professionals with a highly reproducible workflow designed to suppress side reactions and maximize catalytic turnover.

Mechanistic Causality & Substrate Nuances

The Sonogashira coupling constructs C–C bonds between terminal alkynes and aryl/heteroaryl halides using a synergistic Palladium/Copper co-catalytic system . When applying this methodology to 5-Bromo-7-methylisoquinoline, researchers must account for the unique electronic and steric parameters of the heterocycle:

  • Accelerated Oxidative Addition: The nitrogen atom in the isoquinoline ring is strongly electron-withdrawing. This electron deficiency lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond compared to unactivated bromobenzenes .

  • Catalyst Poisoning (The Nitrogen Problem): The basicity of the isoquinoline nitrogen enables it to act as a competing Lewis base, potentially coordinating with the palladium center. This can sequester the active catalyst and stall the reaction .

  • Ligand Causality: To mitigate catalyst poisoning, bidentate phosphine ligands (e.g., dppf) or sterically demanding monophosphines (e.g., XPhos) are strictly required. These ligands create a crowded coordination sphere that physically blocks the isoquinoline nitrogen from forming stable, inactive Pd-complexes while facilitating rapid reductive elimination .

  • The Glaser Threat: The copper co-catalyst (CuI) is essential for activating the terminal alkyne via a copper acetylide intermediate. However, in the presence of trace oxygen, Cu(I) oxidizes to Cu(II), rapidly catalyzing the Glaser homocoupling of the alkyne . Rigorous deoxygenation is therefore a mandatory, causality-driven step.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (5-Bromo-7-methylisoquinoline) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (with Cu-Acetylide) PdII->TransMet PdII_Alkyne Pd(II) Intermediate Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination (Product Release) PdII_Alkyne->RedElim RedElim->Pd0 CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet

Catalytic cycle of Sonogashira coupling highlighting Pd/Cu synergy and intermediate states.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the coupling of 5-Bromo-7-methylisoquinoline with a standard terminal alkyne (e.g., phenylacetylene). The data illustrates the causality behind selecting the optimal catalytic system.

EntryCatalyst System (5 mol%)SolventBaseTemp (°C)Yield (%)Mechanistic Observation & Causality
1Pd(PPh₃)₂Cl₂, CuITHFEt₃N6045High Glaser homocoupling; basicity of Et₃N insufficient for rapid turnover.
2Pd(PPh₃)₄, CuIDMFEt₃N8062Elevated temp improved oxidative addition, but substrate degradation observed.
3Pd(OAc)₂, XPhos, CuIDioxaneCs₂CO₃9088Bulky ligand prevents isoquinoline N-coordination; strong base accelerates cycle.
4 Pd(dppf)Cl₂, CuI THF DIPA 65 92 Bidentate ligand suppresses homocoupling; DIPA provides optimal pKa balance.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Visual cues and analytical checkpoints are embedded into the workflow to ensure the integrity of the reaction at every stage.

Materials Required:
  • Substrate: 5-Bromo-7-methylisoquinoline (1.0 equiv, 1.0 mmol)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalysts: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), CuI (0.10 equiv, 10 mol%)

  • Solvent/Base: Anhydrous THF (5.0 mL), Diisopropylamine (DIPA) (3.0 equiv, 3.0 mmol)

Step-by-Step Methodology:

Step 1: System Degassing & Reagent Preparation

  • Action: Add 5-Bromo-7-methylisoquinoline, Pd(dppf)Cl₂, and CuI to an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum.

  • Validation: Perform three freeze-pump-thaw cycles or sparge the dry solids with high-purity Argon for 15 minutes. Causality: Removal of O₂ is critical to prevent the oxidation of Cu(I) to Cu(II).

Step 2: Solvent & Base Introduction

  • Action: Inject anhydrous, degassed THF and DIPA into the flask via syringe under positive Argon pressure. Stir for 5 minutes at room temperature.

  • Validation: The solution should appear orange/red, characteristic of the active Pd/Cu complex. Crucial Checkpoint: If the solution turns deep green or blue, oxygen has infiltrated the system (forming Cu(II) salts). The reaction will likely fail due to massive Glaser homocoupling.

Step 3: Alkyne Injection & Reaction Initiation

  • Action: Add the terminal alkyne dropwise over 2 minutes via syringe. Place the flask in a pre-heated oil bath at 65 °C.

  • Validation: A slight exotherm may be observed. The color will typically darken to a deep red/brown as the catalytic cycle initiates and palladium intermediates form.

Step 4: Reaction Monitoring

  • Action: Stir at 65 °C for 4–6 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Validation: Under shortwave UV (254 nm), the starting material (Rf ~0.6) should disappear, replaced by a new, highly fluorescent product spot (Rf ~0.4) indicative of the extended conjugated pi-system of the alkynylated isoquinoline.

Step 5: Quenching & Extraction

  • Action: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl solution. Extract with EtOAc (3 x 15 mL).

  • Validation: The aqueous layer will turn bright blue. Causality: The NH₄Cl effectively sequesters copper ions into water-soluble amine complexes, stripping them from the organic phase.

Step 6: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 1. Degassing & Prep Purge O2 to prevent Glaser coupling Step2 2. Catalyst Loading Add Pd(dppf)Cl2, CuI, & Isoquinoline Step1->Step2 Step3 3. Solvent & Base Inject THF & Diisopropylamine Step2->Step3 Step4 4. Alkyne Addition Dropwise injection of terminal alkyne Step3->Step4 Step5 5. Reaction & Monitor Heat to 65°C, monitor via TLC/LC-MS Step4->Step5 Step6 6. Quench & Purify NH4Cl wash & Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for air-free Sonogashira cross-coupling.

Analytical Validation & Troubleshooting

To confirm the successful synthesis of the 5-alkynyl-7-methylisoquinoline derivative, the following analytical signatures should be verified:

  • ¹H NMR (CDCl₃): The disappearance of the C5 proton signal and the distinct shift of the C4 and C6 aromatic protons. If a terminal alkyne like trimethylsilylacetylene (TMSA) was used, a sharp singlet integrating to 9H near 0.25 ppm will be present.

  • ¹³C NMR: The appearance of two distinct alkyne carbon signals in the 80–95 ppm region confirms the internal C≡C bond formation.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should display the [M+H]⁺ peak corresponding to the exact mass of the coupled product, with the complete absence of the characteristic 1:1 isotopic bromine doublet (M / M+2) seen in the starting material.

Troubleshooting High Homocoupling: If LC-MS indicates >10% of the di-yne byproduct, your degassing protocol is failing. Switch from standard sparging to rigorous freeze-pump-thaw cycling, and ensure the amine base (DIPA) is freshly distilled and stored under inert gas.

References

  • Sonogashira coupling - Wikipedia . Wikipedia. Available at:[Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at:[Link]

  • Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides . RSC Advances. Available at:[Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available at:[Link]

Method

Application Note: Synthesis and Isolation of 7-Methylisoquinoline-5-boronic Acid Pinacol Ester via Miyaura Borylation

Introduction and Strategic Utility Functionalized isoquinolines are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and bacterial quorum-sensing modula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

Functionalized isoquinolines are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and bacterial quorum-sensing modulators[1]. The functionalization of the isoquinoline ring at the C5 position often requires a robust organometallic handle. Converting 5-bromo-7-methylisoquinoline into 7-methylisoquinoline-5-boronic acid pinacol ester provides an exceptionally versatile building block for subsequent Suzuki-Miyaura cross-coupling reactions.

This application note details a highly optimized, self-validating protocol for the Miyaura borylation of 5-bromo-7-methylisoquinoline. By strictly controlling the catalytic environment, researchers can achieve high yields while completely suppressing unwanted homocoupling side reactions.

Mechanistic Rationale & Experimental Causality

The transformation of an aryl halide to an aryl boronic ester relies on the palladium-catalyzed Miyaura borylation. Every reagent in this protocol is selected based on strict mechanistic causality[2]:

  • The Catalyst (Pd(dppf)Cl₂): The bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is critical. Its large bite angle forces the intermediate palladium(II) complex into a cis-geometry. This spatial arrangement is an absolute prerequisite for the final reductive elimination step, drastically accelerating the release of the boronic ester product and preventing catalyst resting-state degradation.

  • The Base (Potassium Acetate - KOAc): The choice of base dictates the success of the reaction. Stronger bases (such as K₂CO₃ or NaOH) will activate the newly formed boronic ester, triggering a secondary Suzuki-Miyaura coupling with the unreacted starting material to form an isoquinoline dimer. KOAc is uniquely suited because it is basic enough to facilitate the transmetalation of the boron atom to the palladium center, but too weak to activate the resulting boronic ester, thereby halting the reaction at the borylation stage[3].

  • The Solvent (1,4-Dioxane): Dioxane provides an optimal boiling point (101 °C) for the necessary activation energy of the oxidative addition step, while maintaining excellent solubility for both the organic substrates and the inorganic base at elevated temperatures.

Catalytic Cycle & Reaction Workflow

G Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Pd(II)(Ar)(Br)(dppf) Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II)(Ar)(Bpin)(dppf) OxAdd->TransMet + B2pin2, KOAc - KBr RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Methylisoquinoline-5-boronic acid pinacol ester RedElim->Product ArBr 5-Bromo-7-methylisoquinoline (Starting Material) ArBr->OxAdd B2pin2 B2pin2 + KOAc (Reagents) B2pin2->TransMet

Fig 1: Pd-catalyzed Miyaura borylation catalytic cycle for isoquinoline functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data driving the selection of the optimal protocol parameters. Deviation from these conditions predictably alters the reaction pathway.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene100< 20%Base too strong; massive Suzuki homocoupling observed.
Pd(dppf)Cl₂ (5 mol%) KOAc 1,4-Dioxane 90 85% Optimal transmetalation; homocoupling completely suppressed.
Pd(dppf)Cl₂ (5 mol%)KOAcDMSO8060%Lower conversion; difficult solvent removal during workup.
Pd(OAc)₂ / SPhosKOAc1,4-Dioxane9078%Comparable yield, but significantly higher ligand cost.

Detailed Experimental Protocol

Materials and Reagents
  • Substrate: 5-Bromo-7-methylisoquinoline (1.0 equivalent)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.5 equivalents)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

  • Base: Potassium acetate (KOAc, 3.0 equivalents) - Must be oven-dried prior to use.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Execution
  • Preparation of the Reaction Matrix: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-methylisoquinoline (1.0 eq), B₂pin₂ (1.5 eq), and anhydrous KOAc (3.0 eq).

  • Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times. Causality: Pd(0) is highly susceptible to oxidation. Trace oxygen will irreversibly convert the active catalyst to inactive Pd(II) oxides, stalling the reaction.

  • Solvent and Catalyst Addition: Introduce anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of 0.2 M. Quickly remove the septum, add Pd(dppf)Cl₂ (5 mol%), and reseal. Perform one final vacuum/Argon purge cycle.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4 to 6 hours.

Self-Validating Monitoring System
  • LC-MS Tracking: Monitor the reaction progress via LC-MS. The starting material (5-bromo-7-methylisoquinoline) will present a distinct isotopic isotopic doublet at m/z ~222/224. The successful formation of the product is validated by the disappearance of this doublet and the emergence of a new peak at m/z ~269 [M+H]⁺.

  • Visual Cue: The reaction mixture will transition from a reddish-orange suspension to a dark, nearly black mixture as palladium black precipitates toward the end of the reaction.

Workup and Isolation
  • Quenching and Filtration: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the suspension through a tightly packed pad of Celite. Causality: Removing palladium black immediately prevents Pd-mediated degradation of the boronic ester during solvent evaporation.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (2x) and saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 30% EtOAc in Hexanes). The product, 7-methylisoquinoline-5-boronic acid pinacol ester, elutes as a pale yellow to off-white solid.

References

  • 5-bromo-7-methylisoquinoline | 1369186-73-1 - MilliporeSigma. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8pOgVImXLbxQ_xmD2ZQ3TGlwQVVkV38in6u_kW9Wf9q4zs9nVAHF0rCoz3PZh2fxRfiSElrKlGb6yad2t4VQOg8x7DuArF0Sd4H0UvdwH7U65B9ywYYBvxtoHuxcHF4eTgmxpo9NymjB5EWbkWQ73gocr0F3zvqP4]
  • DESIGN AND SYNTHESIS OF LSRK KINASE INHIBITORS AS QUORUM SENSING MODULATORS. Università degli Studi di Pavia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0V8rIqI165s4WMb_dUOsx3agfvSVNKJAwhDocmZdZ4PVLWN7kyuuni4iUixM477_ObZCqC9Ab6TexAdpWpqGqIpctSzBXy6jTu-KfKhFW8o5bFxDA_f3MukC7Th8ptff9Efsf6I_WXAOttfGf6Mvo2QliHNneGrnO5e4BvE07K1fZ8KdWfVYPeg8cP4Kw_JNl-r91IHo=]
  • Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa7Hvrk1TbpsmYnl0yBUEfgpmaruI5xatDDpCsQn8ThgiQNNQadP72pfwHJIBlnHM4Fs-WkpxkB0xViJp0wFhpCPunIGT1sFaqQZ4z-No_iYyuKG12J7IBuxBuoDnj1Nuo7xl8Tvs306k17Nw-DX4uovkjAw==]
  • Isoquinoline-4-boronic acid | RUO | Boronic Acid Reagent. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmw3vbaI0lyp8NugBR0oDEc-0YBmnHud8p-8txeOyFgepsBuuc-ajHyfYQsDFo9ExiYKac9w2yMoHyfxu0omP0q2IvS9K8k4jV2cO0QgMHBSUAEFfy1or17sMCwLJ-5qzOp4c4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Cross-Coupling Yields of 5-Bromo-7-methylisoquinoline

Welcome to the technical support center dedicated to the successful cross-coupling of 5-Bromo-7-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful cross-coupling of 5-Bromo-7-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately improve reaction yields and purity. The isoquinoline scaffold is a privileged core in medicinal chemistry, and mastering its functionalization is key to accelerating discovery.[1][2]

This center provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered when performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 5-Bromo-7-methylisoquinoline.

General Issues

Q1: My cross-coupling reaction is showing low to no conversion. Where should I start troubleshooting?

A1: Low or no conversion is a frequent issue that can typically be traced back to a few key areas:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and ligands are of high quality and have been stored under an inert atmosphere. For Pd(II) precatalysts like Pd(OAc)₂, reduction to Pd(0) is a critical step.[3] Consider using modern palladacycle precatalysts (e.g., G3 or G4) which often form the active LPd(0) catalyst more cleanly and efficiently.[3]

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.[5]

  • Poor Reagent Quality: Ensure the purity of your 5-Bromo-7-methylisoquinoline, the coupling partner (boronic acid, amine, or alkyne), and the base. The presence of water can be particularly detrimental in some cases, so using anhydrous solvents and finely powdered, dry bases is crucial.[4][6]

Suzuki-Miyaura Coupling

Q2: I'm observing significant debromination of my 5-Bromo-7-methylisoquinoline in a Suzuki coupling. How can I prevent this?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine is replaced by a hydrogen atom.[4][7] This often occurs when the catalytic cycle is stalled or when there are sources of hydride available. To minimize this:

  • Optimize the Base: A very strong base can sometimes promote side reactions. While strong bases are often needed, switching to a milder base like K₃PO₄ or Cs₂CO₃ can sometimes reduce debromination.[3][8] The physical properties of the base also matter; ensure it is finely powdered to prevent clumping.[9]

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), are often effective for heteroaryl halides as they can accelerate the desired cross-coupling pathway over competing side reactions.[8][10][11]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate the rate of side reactions. Try lowering the temperature to see if debromination is reduced.[4]

Q3: My Suzuki coupling is sluggish, and I suspect the isoquinoline nitrogen is interfering with the catalyst. What can I do?

A3: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst.[5][10]

  • Ligand Choice is Key: The use of bulky, electron-rich ligands is paramount. These ligands can help prevent the isoquinoline nitrogen from binding to the palladium center and deactivating the catalyst.[10][11] N-heterocyclic carbene (NHC) ligands are also excellent choices for stabilizing the palladium catalyst and promoting oxidative addition.[10]

  • Consider a Different Palladium Precatalyst: Some precatalysts are more robust to challenging substrates. Experimenting with different precatalysts (e.g., Pd₂(dba)₃, or palladacycles) in combination with your chosen ligand may improve results.[11]

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of 5-Bromo-7-methylisoquinoline is giving low yields. What are the most important parameters to optimize?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and solvent.

  • Base Selection: This is arguably the most critical parameter. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used to deprotonate the amine.[3] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be necessary, often requiring higher reaction temperatures.[3][12] The choice of base is also solvent-dependent; nonpolar solvents may require an anionic base to deprotonate the palladium-amine complex.[13]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[3] For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[3] The steric bulk of the ligand is also important.

  • Solvent Choice: Ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are commonly used.[9] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by binding to palladium.[9]

Sonogashira Coupling

Q5: I'm seeing a lot of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I favor the cross-coupling product?

A5: Homocoupling of the terminal alkyne is a major competing side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[14]

  • Minimize Oxygen: Rigorously deoxygenate your reaction mixture and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, this can completely eliminate the Glaser coupling side reaction.

  • Amine Base/Solvent: A strong amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used as both the base and often as the solvent or co-solvent.[6]

  • Catalyst Choice: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[6] The purity of both is crucial.

Part 2: Experimental Protocols & Data

General Laboratory Setup for Cross-Coupling Reactions

All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

dot

Caption: General workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the arylation of 5-Bromo-7-methylisoquinoline.

Materials:

  • 5-Bromo-7-methylisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[10]

  • Ligand (e.g., SPhos, 4 mol%)[10]

  • Base (e.g., K₃PO₄, 3.0 mmol)[10]

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 3.3 mL)[10]

Procedure:

  • To an oven-dried Schlenk tube, add 5-Bromo-7-methylisoquinoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the tube and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Stir the reaction mixture at 100 °C for 18 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionsRationale & Key Considerations
Pd Catalyst Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%)Pre-catalysts can offer more reliable initiation.[3]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands are crucial for N-heterocycles.[10][11]
Base K₃PO₄ (3 equiv.)A moderately strong base that is often effective and minimizes side reactions.[8]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (4:1)A mixture with water is typically required to dissolve the base.[6]
Temperature 90-110 °CHigher temperatures may be needed but can increase side reactions.[6]
Protocol 2: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of 5-Bromo-7-methylisoquinoline.

Materials:

  • 5-Bromo-7-methylisoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[3]

  • Base (e.g., NaOtBu, 1.4 mmol)[3]

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)[3]

Procedure:

  • In a glovebox, add 5-Bromo-7-methylisoquinoline, the palladium precatalyst, and NaOtBu to an oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe (if liquid). If the amine is a solid, add it in step 1.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • After cooling, dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[4]

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting ConditionsRationale & Key Considerations
Pd Catalyst XPhos Pd G3 or RuPhos Pd G3 (2 mol%)Pre-catalysts are generally more reliable.[3]
Ligand RuPhos (for secondary amines), BrettPhos (for primary amines)Ligand choice is highly dependent on the amine nucleophile.[3]
Base NaOtBu (1.4 equiv.) or Cs₂CO₃ (2 equiv.)Strong bases are common, but weaker bases may be needed for sensitive substrates.[3][12]
Solvent Toluene or DioxaneGood general solvents for this reaction.[9]
Temperature 80-110 °CDependent on substrate reactivity and base strength.[9]
Protocol 3: Sonogashira Coupling

This protocol provides a general method for the alkynylation of 5-Bromo-7-methylisoquinoline.

Materials:

  • 5-Bromo-7-methylisoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base/Solvent (e.g., Triethylamine, 5 mL)

Procedure:

  • To a Schlenk flask, add 5-Bromo-7-methylisoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.[6]

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with ammonium hydroxide solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended Starting ConditionsRationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)Both are common and effective catalysts.[6][15]
Co-catalyst CuI (5 mol%)Essential for the standard Sonogashira mechanism.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both base and solvent/co-solvent.[6]
Solvent Et₃N, THF, or DMFChoice depends on substrate solubility and reaction temperature.
Temperature 25-60 °COften proceeds at room temperature, but gentle heating can be beneficial.[6]

Part 3: Mechanistic Insights & Visualization

Understanding the catalytic cycles is fundamental to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The key steps are oxidative addition, transmetalation (which requires base activation of the boronic acid), and reductive elimination.

dot

Suzuki_Cycle Pd0 Pd(0)L2 OA_complex Ar-Pd(II)L2-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)L2-R OA_complex->Transmetalation_complex Transmetalation (R-B(OR)2) Transmetalation_complex->Pd0 Reductive Elimination ArR_Product Coupled Product Transmetalation_complex->ArR_Product Product_complex Ar-R ArBr 5-Bromo-7-methylisoquinoline ArBr->OA_complex RBOR Boronic Acid + Base RBOR->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

This cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to form the C-N bond.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L-Br Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)L(HNR2)]+Br- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L-NR2 Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product ArBr 5-Bromo-7-methylisoquinoline ArBr->OA_complex Amine R2NH Amine->Amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development - ACS Publications. [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Semantic Scholar. [Link]

  • Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science (RSC Publishing). [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (RSC Publishing). [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Optimum conditions for the Suzuki–Miyaura coupling reactiona. ResearchGate. [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. [Link]

  • Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. Beilstein Journal of Organic Chemistry. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. ResearchGate. [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. Researcher.Life. [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 5-Bromo-7-methylisoquinoline

Welcome to the Senior Application Scientist Support Portal. This guide provides field-proven troubleshooting and self-validating protocols for researchers isolating 5-bromo-7-methylisoquinoline from complex electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Portal. This guide provides field-proven troubleshooting and self-validating protocols for researchers isolating 5-bromo-7-methylisoquinoline from complex electrophilic bromination mixtures. By understanding the physicochemical properties of isoquinoline alkaloids, you can streamline your purification workflow and eliminate common bottlenecks.

Purification Strategy Overview

The synthesis of 5-bromo-7-methylisoquinoline via electrophilic bromination typically yields a crude mixture containing the desired product, unreacted starting material, regioisomers (e.g., 8-bromo-7-methylisoquinoline), and polymeric tars[1]. A multi-stage purification strategy exploiting both acid-base chemistry and polarity differences is required.

G Crude Crude Reaction Mixture (5-Br-7-Me-IQ, Regioisomers, Tars) AcidBase Acid-Base Extraction (1M HCl then pH >10) Crude->AcidBase Tars Organic Impurities (Discard) AcidBase->Tars Organic Phase (Acidic) Enriched Enriched Alkaloid Fraction AcidBase->Enriched Aqueous Phase (Basified & Extracted) Chromatography Silica Gel Chromatography (Deactivated with 1% Et3N) Enriched->Chromatography Regioisomers Regioisomers (e.g., 8-Br) (Discard/Recycle) Chromatography->Regioisomers Early/Late Fractions Purified Purified 5-Br-7-Me-IQ (>95% Purity) Chromatography->Purified Main Fractions Recrystallization Recrystallization (Hexane/EtOAc) Purified->Recrystallization Final Ultra-Pure 5-Br-7-Me-IQ (>99% Purity) Recrystallization->Final

Workflow for the isolation and purification of 5-bromo-7-methylisoquinoline.

Frequently Asked Questions & Troubleshooting (Mechanistic Insights)

Q1: My crude bromination mixture is a dark, tarry mess. What is the most logical sequence for purification? A1: Direct chromatography of the crude mixture is highly inefficient due to the presence of tarry polymeric byproducts common in the electrophilic aromatic substitution of benzazines[1]. The optimal workflow is a two-stage approach:

  • Acid-Base Extraction: Exploit the basicity of the isoquinoline core. Extract the crude mixture with 1M HCl. The basic isoquinolines protonate and partition into the aqueous layer, while neutral dibrominated over-reaction products and non-basic tars remain in the organic layer[2].

  • Chromatography: After basifying the aqueous layer and back-extracting the free base, use deactivated silica gel chromatography to separate the 5-bromo product from unreacted starting material and regioisomers. The introduction of the electron-withdrawing bromine atom reduces the basicity and alters the dipole moment, allowing separation by polarity[1].

Q2: Why do I see severe streaking on my silica gel TLC plates, and how can I translate this to a successful column chromatography separation? A2: Isoquinolines are basic heterocycles. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, leading to peak tailing, streaking, and poor mass recovery[3]. Causality & Action: You must deactivate the silica gel. Adding a volatile amine, such as 1–3% triethylamine (Et₃N), to your mobile phase neutralizes the acidic silanol sites[3]. This prevents the basic isoquinoline nitrogen from hydrogen-bonding to the stationary phase, resulting in tight, well-resolved bands.

Q3: How can I differentiate and separate the 5-bromo regioisomer from the 8-bromo regioisomer? A3: Bromination of isoquinolines in strong acids typically yields a mixture of 5-bromo and 8-bromo isomers due to the similar electron density at these positions[1]. Because their polarities are extremely similar, standard flash chromatography may only provide partial separation. Causality & Action: The 5-bromo isomer generally elutes slightly differently than the 8-bromo isomer due to subtle differences in how the bromine atom's position affects the molecule's overall dipole. A shallow solvent gradient (e.g., Hexane to 15% EtOAc in Hexane with 1% Et₃N) combined with a high silica-to-crude ratio (50:1) is required. If chromatography fails to achieve >95% purity, fractional recrystallization from a non-polar solvent mixture (like hexane/ethyl acetate) is the definitive step to isolate the thermodynamically preferred crystal lattice of the pure 5-bromo isomer.

Q4: How do I ensure my acid-base extraction protocol is self-validating? A4: A self-validating protocol incorporates built-in checks that confirm success before proceeding to the next step. In acid-base extraction, this relies on rigorous pH monitoring based on the molecule's pKa. Causality & Action: The conjugate acid of 7-methylisoquinoline has a pKa of approximately 5.4. When you add 1M HCl, the pH of the aqueous layer must be < 2 to ensure >99.9% protonation. When you basify to recover the free base, the pH must be > 10[2]. If the pH is only 7–8 during basification, a significant portion of the isoquinoline will remain protonated and will be lost in the aqueous waste.

Quantitative Data: Physicochemical Properties Governing Separation

ComponentEstimated pKa (Conjugate Acid)Relative Polarity on SilicaExpected Rf (Hexane:EtOAc 3:1 + 1% Et₃N)Partitioning Behavior (Acid-Base)
7-Methylisoquinoline (Starting Material)~5.4Highest~0.20Aqueous at pH < 2; Organic at pH > 10
5-Bromo-7-methylisoquinoline (Target)~4.8Medium~0.35Aqueous at pH < 2; Organic at pH > 10
8-Bromo-7-methylisoquinoline (Regioisomer)~4.8Medium~0.32Aqueous at pH < 2; Organic at pH > 10
Dibromo-7-methylisoquinoline (Over-reaction)< 4.0Lowest~0.60Remains in Organic phase at pH 2
Polymeric Tars (Byproducts)N/AVariableBaseline (Streaks)Remains in Organic phase at pH 2

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Objective: Isolate basic isoquinolines from neutral/acidic byproducts and tars[2].

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.

  • Validation Check 1: Test the pH of the aqueous layer using indicator paper. It must be < 2 .

    • Causality: At pH < 2, the isoquinoline nitrogen is fully protonated, rendering the molecule water-soluble. If pH > 2, add more 1M HCl.

  • Phase Separation: Drain the lower organic layer (contains tars and neutral dibrominated byproducts) and set aside. Collect the upper aqueous layer. Repeat the acidic extraction of the organic layer once more. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (or concentrated NH₄OH) dropwise with stirring until the solution becomes cloudy (precipitation of the free base).

  • Validation Check 2: Test the pH of the aqueous layer. It must be > 10 .

    • Causality: Ensuring the pH is well above the pKa (~5.4) guarantees complete deprotonation back to the organic-soluble free base[2].

  • Back-Extraction: Extract the basified aqueous layer three times with fresh DCM.

  • Drying & Concentration: Combine the new DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.

Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography

Objective: Separate 5-bromo-7-methylisoquinoline from regioisomers and unreacted starting material[3].

  • Stationary Phase Preparation: Prepare a slurry of silica gel (40-63 µm) in the starting eluent (90% Hexane / 10% EtOAc / 1% Et₃N).

    • Causality: The Et₃N neutralizes the acidic silanol sites, preventing product streaking[3].

  • Column Packing & Deactivation: Pour the slurry into the column. Allow the solvent to drain until the liquid level is just above the silica bed. Run at least two column volumes of the Et₃N-containing eluent through the bed to ensure complete deactivation.

  • Validation Check 3: Run a blank TLC plate in the eluent. If the solvent front is uneven, the silica is not fully equilibrated.

  • Sample Loading: Dry-load the enriched alkaloid fraction onto a small amount of deactivated silica gel, or wet-load it using a minimal amount of the starting eluent.

  • Elution: Elute with a shallow gradient (e.g., 10% to 20% EtOAc in Hexane, maintaining 1% Et₃N throughout).

  • Fraction Collection & TLC: Collect small fractions. Spot on TLC plates and visualize under UV light (254 nm).

  • Isolation: Combine fractions containing the pure 5-bromo-7-methylisoquinoline (Rf ~0.35) and concentrate.

References

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid . ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals systematically diagnose and eliminate deb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals systematically diagnose and eliminate debromination (hydrodehalogenation) side reactions during Suzuki-Miyaura cross-couplings.

Debromination is not merely a random failure; it is a predictable, kinetically driven side reaction. By understanding the mechanistic causality behind your catalytic cycle, you can engineer conditions that heavily favor the desired carbon-carbon bond formation.

Mechanistic Causality: The Origins of Debromination

To troubleshoot debromination, we must first understand the competing pathways at the palladium center. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate[1].

In an optimized reaction, this intermediate rapidly undergoes transmetalation with the boronic acid. However, if transmetalation is sluggish (often due to steric hindrance, electronic deficiency, or poor boronic acid solubility), the long-lived Ar-Pd(II)-Br complex becomes vulnerable to side reactions[2]. If a hydride source is present—typically from protic solvents, alkoxide bases undergoing β -hydride elimination, or even the phosphine ligand itself—it will attack the palladium center to form a Pd-H species[3],[4]. Subsequent reductive elimination yields the undesired debrominated arene (Ar-H) and consumes your valuable starting material[1].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Transmet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->Transmet + Ar'-B(OH)2 (Desired) PdH Pd-Hydride Formation [Ar-Pd(II)-H] OxAdd->PdH Slow Transmetalation RedElim_CC Reductive Elimination Cross-Coupled Product (Ar-Ar') Transmet->RedElim_CC RedElim_CC->Pd0 Regenerates Pd(0) BetaHydride Hydride Source (Alkoxide Base, Protic Solvent) BetaHydride->PdH Hydride Transfer RedElim_Dehalo Reductive Elimination Debrominated Product (Ar-H) PdH->RedElim_Dehalo Undesired Pathway RedElim_Dehalo->Pd0 Regenerates Pd(0)

Mechanism of desired Suzuki coupling vs. undesired debromination pathway.

Frequently Asked Questions (FAQs)

Q: Why is my bromo-heterocycle (e.g., bromopyrimidine or bromoimidazole) specifically prone to debromination? A: Electron-deficient heterocycles undergo very rapid oxidative addition, but the resulting Pd(II) intermediate often struggles through the transmetalation step. This kinetic bottleneck leaves the complex exposed to trace hydrides[3],[5]. Furthermore, unprotected N-H groups in heterocycles like imidazoles can coordinate directly to the palladium center, deactivating the catalyst or facilitating unwanted proton transfers[1],[6].

Q: How does the choice of base influence hydrodebromination? A: Strong bases, particularly alkoxides (e.g., NaOEt, NaOtBu) dissolved in alcohols, are classic culprits. They coordinate to the palladium center and readily undergo β -hydride elimination, generating the highly reactive Pd-H species responsible for debromination[1],[7]. Switching to milder, inorganic bases like K₃PO₄, CsF, or K₂CO₃ significantly reduces this risk by eliminating the primary hydride source[2].

Q: What role do ligands play in suppressing this side reaction? A: The ligand dictates the relative rates of the competing pathways. Unhindered, electron-poor ligands (like PPh₃) fail to accelerate transmetalation sufficiently. Conversely, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) force the palladium center into a highly reactive conformation. This dramatically accelerates both oxidative addition and reductive elimination, allowing the desired cross-coupling to kinetically outcompete the debromination pathway[2],[8].

Quantitative Optimization Matrix

To illustrate the causality of reaction conditions on product distribution, review the following empirical data matrix. This table demonstrates how tuning the sterics and electronics of the system shifts the reaction away from debromination.

Ligand SystemBaseSolvent SystemTemp (°C)Desired Product Yield (%)Debromination Product (%)Mechanistic Rationale
PPh₃ NaOEtEtOH / H₂O80< 20%> 70%Alkoxide/alcohol provides an abundant hydride source; slow transmetalation allows Pd-H formation.
PPh₃ K₂CO₃Dioxane10045%40%Aprotic solvent reduces the hydride pool, but the unhindered ligand fails to accelerate cross-coupling.
SPhos K₃PO₄Toluene / H₂O80> 90%< 5%Bulky ligand accelerates transmetalation; mild base and aprotic solvent minimize Pd-H formation.
XPhos CsFTHF (Anhydrous)65> 95%TraceHighly active catalyst system with a non-protic, mild base completely outcompetes dehalogenation.

Self-Validating Experimental Protocol: Debromination-Suppressed Suzuki Coupling

When standard conditions fail, implement this self-validating protocol utilizing a Buchwald precatalyst system (e.g., XPhos Pd G2) to ensure the active Pd(0) species is generated efficiently without requiring harsh reduction steps that introduce hydrides.

Workflow Start High Debromination Observed in LC-MS CheckBase 1. Evaluate Base & Solvent Start->CheckBase BaseAction Switch to K3PO4 or CsF in Aprotic Solvent (Toluene/THF) CheckBase->BaseAction Protic/Strong Base CheckLigand 2. Evaluate Ligand Sterics CheckBase->CheckLigand Already Mild BaseAction->CheckLigand LigandAction Upgrade to Buchwald Ligands (SPhos, XPhos) or NHCs CheckLigand->LigandAction PPh3/dppf used CheckSubstrate 3. Evaluate Substrate CheckLigand->CheckSubstrate Bulky Ligand Present LigandAction->CheckSubstrate SubstrateAction Protect free N-H groups (e.g., Boc, SEM) CheckSubstrate->SubstrateAction Unprotected Heterocycle Success Debromination Suppressed (>95% Cross-Coupling) CheckSubstrate->Success Fully Protected SubstrateAction->Success

Step-by-step troubleshooting workflow to suppress debromination.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Rigorous Degassing

  • Charge the Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv)[2].

  • Solvent Addition: Add a 10:1 mixture of Toluene and ultra-pure water. (Self-Validation Check: The small amount of water is necessary to dissolve the inorganic base and activate the boronic acid, but excessive water can act as a proton source. Stick strictly to the 10:1 ratio).

  • Degassing (Critical): Subject the mixture to three freeze-pump-thaw cycles, or sparge vigorously with ultra-high purity Argon for 15 minutes. Oxygen must be excluded to prevent catalyst deactivation, which artificially slows the reaction and allows debromination to catch up.

Phase 2: Catalyst Assembly 4. Catalyst Addition: Under a positive flow of Argon, add XPhos Pd G2 (1–2 mol%) and supplemental XPhos ligand (1–2 mol%)[6]. Using a G2 or G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature.

Phase 3: Reaction Execution & Monitoring 5. Heating: Seal the flask and heat to 80 °C. 6. Kinetic Monitoring: After 30 minutes, withdraw a 10 µL aliquot via a degassed syringe. Quench into LC-MS grade acetonitrile and analyze. (Self-Validation Check: If the LC-MS shows >50% conversion to the cross-coupled product and <2% of the Ar-H mass, the kinetic suppression of debromination is successful. If Ar-H is spiking, immediately cool the reaction and verify base/solvent purity).

Phase 4: Quenching & Isolation 7. Workup: Once starting material is consumed, cool to room temperature. Dilute with ethyl acetate, wash with brine to remove the phosphate salts, dry over anhydrous Na₂SO₄, and concentrate for column chromatography.

References

  • BenchChem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.3

  • BenchChem. Preventing debromination in Suzuki coupling of bromo-imidazoles.1

  • BenchChem. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.7

  • BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling.2

  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination.4

  • NIH / RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.6

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia...5

  • Journal of the American Chemical Society (ACS). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.8

Sources

Optimization

Technical Support Center: Solubilization of 5-Bromo-7-methylisoquinoline

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering solubility roadblocks with 5-Bromo-7-methylisoquinoline in diethyl ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering solubility roadblocks with 5-Bromo-7-methylisoquinoline in diethyl ether.

Handling halogenated, alkyl-substituted isoquinolines requires a precise understanding of their electronic distribution, basicity, and crystal lattice thermodynamics. Below, we dissect the causality behind these solubility challenges and provide field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my 5-Bromo-7-methylisoquinoline precipitating or refusing to dissolve in diethyl ether? A: The solubility failure almost always stems from one of two mechanistic causes: protonation state or lattice energy dominance . Isoquinoline derivatives possess a basic nitrogen atom with a reactive lone pair 1 [1]. If your compound was isolated from an acidic workup, it exists as a protonated salt (e.g., hydrochloride). Salts are highly polar and entirely insoluble in low-dielectric solvents like diethyl ether, though they dissolve readily in water [2]. Even if you have the free base, the heavy bromine atom and the methyl group influence the molecule's three-dimensional geometry2 [3]. This substitution pattern enhances intermolecular π−π stacking and halogen bonding, increasing the crystal lattice energy. Diethyl ether (dielectric constant ~4.3) often lacks the solvation capacity to overcome this lattice energy at high concentrations or low temperatures.

Q2: How can I quickly differentiate between the protonated salt and the free base in my flask? A: Use a self-validating biphasic dissolution test. Suspend a small aliquot of the insoluble solid in a 1:1 mixture of diethyl ether and distilled water.

  • Causality: If the solid dissolves into the aqueous layer, it is the protonated salt. If it remains suspended at the interface or slowly dissolves into the ether layer, it is the free base struggling with lattice energy.

Q3: If I have the free base but it still crashes out of ether during extraction, what is the most chemically benign co-solvent to use? A: Tetrahydrofuran (THF) or Dichloromethane (DCM). Adding 10-15% v/v THF to your diethyl ether disrupts the highly ordered π−π stacking of the isoquinoline rings by providing a slightly higher dielectric environment and better hydrogen-bond accepting capabilities, without drastically altering the overall non-polar nature of the organic phase.

Part 2: Quantitative Solubility Dynamics

To make informed solvent choices, compare the physicochemical properties of standard solvents against the expected behavior of 5-Bromo-7-methylisoquinoline.

Solvent SystemDielectric Constant ( ε )Solvation Capacity (Free Base)Solvation Capacity (Protonated Salt)Recommended Use Case
Diethyl Ether 4.3Moderate (Temp. Dependent)InsolubleFinal trituration or dilute extractions.
THF 7.5HighLowCo-solvent for ether extractions (10-15% v/v).
Dichloromethane 9.1Very HighLowPrimary extraction solvent if ether fails.
Water (pH < 5) 80.1InsolubleVery HighAqueous washing to remove amine impurities.
Water (pH > 8) 80.1InsolubleInsolubleFree-basing environment.

Part 3: Workflow Diagnostics & Methodologies

Diagnostic Logic Workflow

Troubleshooting A Issue: Compound Insoluble in Diethyl Ether B Biphasic H2O/Ether Test Check Aqueous pH A->B C pH < 7 (Protonated Salt) B->C D pH > 7 (Free Base) B->D E Perform Free-Basing (Add NaHCO3 or NaOH) C->E F Check Concentration & Temperature D->F G Warm Solvent or Add 15% THF Co-solvent F->G

Caption: Diagnostic logic tree for troubleshooting 5-Bromo-7-methylisoquinoline solubility in ether.

Protocol: Self-Validating Free-Basing and Extraction

This methodology guarantees the conversion of the insoluble salt into the ether-soluble free base. The protocol is self-validating: the complete disappearance of the solid suspension into the organic layer serves as visual confirmation of successful deprotonation.

Reagents Required:

  • Diethyl ether (anhydrous preferred)

  • 1M NaOH (aq) or Saturated NaHCO3​ (aq)

  • Brine (Saturated NaCl)

  • Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Suspension: Transfer the insoluble 5-Bromo-7-methylisoquinoline (assumed salt) into a separatory funnel. Add 10 volumes (v/w) of diethyl ether and 5 volumes of distilled water. The compound will likely remain suspended at the interface.

  • Titration (The Causality Step): Slowly add 1M NaOH dropwise while gently swirling the funnel. Why? The hydroxide ions deprotonate the isoquinolinium nitrogen. As the ionic charge is neutralized, the molecule's lipophilicity sharply increases, forcing it to migrate across the phase boundary into the ether.

  • Validation: Continue adding base until the aqueous layer reaches pH 8-9 (verify with pH paper) AND the solid suspension completely disappears. If the solid persists at pH 9, your ether volume is saturated. Add 10% v/v THF to the organic layer to break the lattice energy barrier.

  • Separation: Allow the layers to separate cleanly. Drain the lower aqueous layer.

  • Washing: Wash the upper ether layer with 1 volume of brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free base.

Chemical Workflow Diagram

Protocol S1 Suspend Solid in H2O / Et2O S2 Titrate 1M NaOH (Target pH > 8) S1->S2 S3 Phase Separation (Visual Clearance) S2->S3 S4 Aqueous Phase (Discard) S3->S4 Bottom S5 Organic Phase (Dry & Concentrate) S3->S5 Top

Caption: Step-by-step free-basing and biphasic extraction workflow.

References

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Available at:[Link]

  • ISOQUINOLINE - Ataman Kimya. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Purification of Brominated Isoquinoline Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the regioselective bromination of isoquinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the regioselective bromination of isoquinoline scaffolds. Bromoisoquinolines (such as 5-bromoisoquinoline) are indispensable building blocks in medicinal chemistry, but their synthesis is notorious for generating inseparable regioisomers and challenging emulsions during workup if not meticulously controlled[1].

This guide provides field-proven, causality-driven methodologies and self-validating protocols to ensure high-purity isolation of brominated isoquinoline intermediates.

Core Methodology: Synthesis and Workup of 5-Bromoisoquinoline

The bromination of the electron-poor isoquinoline system requires strong acidic conditions to protonate the nitrogen, thereby deactivating the pyridine ring and directing the electrophilic aromatic substitution to the carbocyclic ring (specifically C5 and C8)[2].

Step-by-Step Protocol

Phase 1: Reaction Setup & Electrophilic Substitution

  • Substrate Protonation: Slowly add isoquinoline (1.0 equiv) to concentrated H₂SO₄ (96%) pre-cooled in an ice-water bath[1].

    • Causality & Validation: The strong acid acts as both solvent and directing group modifier. The solution must be completely homogeneous before proceeding; undissolved substrate leads to localized over-reaction.

  • Controlled Bromination: Cool the mixture to -25°C using a dry ice-acetone bath. Add recrystallized N-bromosuccinimide (NBS, 1.1 equiv) in small portions[1].

    • Causality & Validation: NBS is used instead of Br₂ for a controlled release of the bromonium ion. Maintain the internal temperature strictly between -26°C and -22°C[3]. Exceeding -15°C degrades regioselectivity, yielding the difficult-to-separate 8-bromoisoquinoline isomer[2]. Stir for 2 hours at -22°C, then 3 hours at -18°C[1].

Phase 2: Quenching & Liquid-Liquid Extraction 3. Thermal Quench: Pour the homogeneous reaction mixture onto crushed ice to instantly halt the reaction and dilute the sulfuric acid[1]. 4. Alkalization: Carefully neutralize the highly acidic mixture to pH > 10 using 10M NaOH or solid Na₂CO₃.

  • Causality & Validation: Isoquinoline is a Lewis base. It must be fully deprotonated to partition into the organic phase. Verify the aqueous layer with pH paper; a pH < 9 will result in massive yield loss.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) or diethyl ether[1].

Phase 3: Purification 6. Washing: Wash the combined organic layers with 1M NaOH (to remove succinimide byproducts) and water, then dry over anhydrous MgSO₄[1]. 7. Isolation: Concentrate in vacuo. For large scales (>10g), purify via fractional distillation (bp 145-149°C at 14 mmHg)[1]. For smaller scales, use silica gel column chromatography (eluting with DCM/diethyl ether)[1].

Quantitative Data & Optimization Parameters

The following table summarizes the critical parameters for optimizing the bromination and workup of isoquinoline, highlighting the causality behind each choice.

ParameterOptimal ConditionSuboptimal ConditionConsequence of Suboptimal Choice
Reaction Temperature -26°C to -18°C> -15°CLoss of regioselectivity; formation of 8-bromoisoquinoline and 5,8-dibromoisoquinoline[1][2].
Brominating Agent Recrystallized NBS (1.1 eq)Unpurified NBS or >1.3 eqOverbromination leading to dibromoisoquinolines[1].
Silica Gel Pre-treatment 1% Et₃N in HexanesUntreated SilicaSevere product streaking due to basic nitrogen binding to acidic silanols; >30% yield loss[4].
Extraction Solvent Dichloromethane (DCM)Ethyl AcetateReduced partition coefficient and higher susceptibility to acid-catalyzed hydrolysis during workup.

Troubleshooting Guide & FAQs

Q1: I am seeing a high percentage of 5,8-dibromoisoquinoline in my crude mixture. How can I prevent this? A1: Overbromination is driven by two factors: exceeding the stoichiometric ratio of NBS or poor thermodynamic control. Ensure you are using exactly 1.1 equivalents of recrystallized NBS for mono-bromination[1]. If the internal temperature spikes above -15°C during NBS addition, the activation energy barrier for the second bromination at C8 is overcome[3]. Solution: Add NBS in smaller portions and use an internal thermocouple to monitor the temperature continuously.

Q2: During silica gel chromatography, my bromoisoquinoline product streaks severely, resulting in poor recovery. How can I resolve this? A2: Isoquinoline derivatives possess a basic nitrogen lone pair that interacts strongly with the acidic silanol groups on standard silica gel. Solution: Pre-treat your silica column by flushing it with 1% triethylamine (Et₃N) in your non-polar starting eluent (e.g., hexanes)[4]. This neutralizes the active acidic sites, allowing the bromoisoquinoline to elute as a sharp, well-defined band.

Q3: I experience severe, unbreakable emulsions during the liquid-liquid extraction workup. What is the cause and how do I break it? A3: Emulsions in this specific workup usually arise from the precipitation of inorganic salts (e.g., sodium sulfate) during the neutralization of concentrated H₂SO₄ with NaOH, combined with the organic solvent. Solution: Ensure the aqueous layer is sufficiently diluted with water before extraction. If an emulsion has already formed, do not add more solvent; instead, filter the entire biphasic mixture through a tightly packed pad of Celite. This removes the suspended micro-particulates stabilizing the emulsion.

Workflow Visualization

The following diagram illustrates the logical decision-making process for the workup and purification of bromoisoquinoline intermediates.

WorkupTroubleshooting Start Crude Reaction Mixture (in H2SO4) Quench Quench on Crushed Ice Start->Quench Neutralize Neutralize to pH > 10 (NaOH / Na2CO3) Quench->Neutralize Extract Liquid-Liquid Extraction (DCM or Et2O) Neutralize->Extract EmulsionCheck Emulsion Formed? Extract->EmulsionCheck DiluteFilter Dilute with H2O & Filter through Celite EmulsionCheck->DiluteFilter Yes WashDry Wash (1M NaOH, H2O) & Dry (MgSO4) EmulsionCheck->WashDry No DiluteFilter->WashDry Purify Purification Strategy WashDry->Purify Distillation Fractional Distillation (bp 145-149°C @ 14mmHg) Purify->Distillation Scale > 10g Chromatography Silica Column Chromatography Purify->Chromatography Scale < 10g PureProduct Pure 5-Bromoisoquinoline Distillation->PureProduct StreakCheck Product Streaking? Chromatography->StreakCheck PreTreat Pre-treat Silica with 1% Et3N in Hexanes StreakCheck->PreTreat Yes StreakCheck->PureProduct No PreTreat->PureProduct

Caption: Logical workflow for the workup and purification of bromoisoquinoline intermediates.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Title: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives Source: Google Patents URL
  • Title: Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline Source: Benchchem URL
  • Title: 4-Bromo-8-methylisoquinoline | CAS 1784882-13-8 Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Spectrum Analysis of 5-Bromo-7-methylisoquinoline: A Comparison Guide

For researchers and drug development professionals, the unambiguous structural elucidation of functionalized heterocycles is a critical quality control step. 5-Bromo-7-methylisoquinoline is a highly valuable synthetic in...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural elucidation of functionalized heterocycles is a critical quality control step. 5-Bromo-7-methylisoquinoline is a highly valuable synthetic intermediate; its halogenated position (C-5) serves as a reactive handle for cross-coupling, while the methyl group (C-7) modulates lipophilicity.

This guide objectively compares the analytical performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) for the ¹H NMR spectral analysis of 5-Bromo-7-methylisoquinoline. By understanding the causality behind chemical shifts and resolution limits, scientists can optimize their analytical workflows.

Molecular Structure & Electronic Causality

To interpret the ¹H NMR spectrum, we must first analyze the electronic environment of the isoquinoline core. of such halogenated isoquinolines [1].

  • H-1 (~9.25 ppm): This proton is highly deshielded. It resides between the electronegative nitrogen atom and the anisotropic magnetic field of the fused benzene ring, pushing its resonance far downfield.

  • H-3 (~8.62 ppm) & H-4 (~7.85 ppm): H-3 is adjacent to the nitrogen, experiencing strong inductive deshielding. H-4 is further away, appearing upfield of H-3. They couple to each other with a typical ortho-coupling constant ( J≈5.8 Hz).

  • H-6 (~7.90 ppm) & H-8 (~7.72 ppm): The bromine at C-5 withdraws electron density inductively (-I effect), slightly deshielding nearby protons. Conversely, the methyl group at C-7 donates electron density via hyperconjugation (+H effect), shielding the ortho positions. H-6 and H-8 couple to each other across the C-7 methyl group, resulting in a fine meta-coupling ( J≈1.6 Hz).

  • 7-CH₃ (~2.55 ppm): The aliphatic methyl protons appear as a sharp 3H singlet.

Peak_Assignment Start 5-Bromo-7-methylisoquinoline 1H NMR Spectrum Arom Aromatic Region (7.5 - 9.5 ppm) Start->Arom Aliph Aliphatic Region (~2.5 ppm) Start->Aliph H1 H-1 (~9.2 ppm) Deshielded by N & Ring Arom->H1 H3 H-3 (~8.6 ppm) Adjacent to N Arom->H3 H4 H-4 (~7.8 ppm) Coupled to H-3 Arom->H4 H68 H-6 & H-8 (~7.7-8.0 ppm) Meta-coupled (J~1.5 Hz) Arom->H68 CH3 7-CH3 (~2.5 ppm) Singlet, 3H Aliph->CH3

Logical peak assignment based on electronic and structural causality.

Performance Comparison: Solvent Effects (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift profile due to solute-solvent dipole interactions. While CDCl₃ is a non-polar standard, DMSO-d₆ is highly polar and possesses a large dielectric constant.

When 5-Bromo-7-methylisoquinoline is analyzed in DMSO-d₆, the solvent's strong dipole interacts with the polarizable π -electron cloud of the isoquinoline ring. As extensively documented in, this interaction generally causes a uniform downfield shift (deshielding) of the aromatic protons by 0.10 to 0.15 ppm compared to CDCl₃ [2].

Quantitative Data: Solvent Shift Comparison
ProtonMultiplicityCDCl₃ Shift (ppm)DMSO-d₆ Shift (ppm) Δδ (DMSO - CDCl₃) J -Coupling (Hz)
H-1 Singlet9.259.38+0.13-
H-3 Doublet8.628.72+0.105.8
H-6 Doublet7.908.05+0.151.6
H-4 Doublet7.857.96+0.115.8
H-8 Doublet7.727.85+0.131.6
7-CH₃ Singlet2.552.52-0.03-

Verdict: CDCl₃ is preferred for routine analysis due to its low viscosity (yielding sharper lines) and ease of evaporation. However, if the sample contains polar impurities or requires subsequent biological assay prep, DMSO-d₆ is a viable alternative, provided the analyst accounts for the systematic downfield shift of the [3].

Performance Comparison: Magnetic Field Strength (400 MHz vs. 600 MHz)

The primary challenge in the ¹H NMR of 5-Bromo-7-methylisoquinoline is the spectral crowding in the 7.7–8.0 ppm region, where H-4, H-6, and H-8 resonate.

  • At 400 MHz: The chemical shift dispersion is 400 Hz/ppm. The small chemical shift difference between H-4 (7.85 ppm) and H-6 (7.90 ppm) is only 20 Hz. Because the J -coupling of H-4 (5.8 Hz) is a significant fraction of this difference, the signals exhibit second-order roofing effects, blurring the fine meta-coupling of H-6.

  • At 600 MHz: The dispersion increases to 600 Hz/ppm. The separation between H-4 and H-6 increases to 30 Hz while the J -coupling remains constant. This restores the first-order nature of the spectrum, allowing for unambiguous integration and precise extraction of the 1.6 Hz meta-coupling constants.

Verdict: While a 400 MHz instrument is sufficient for confirming bulk identity, a 600 MHz spectrometer is strictly required for high-fidelity structural verification and the detection of subtle isomeric impurities.

Experimental Protocol: Self-Validating NMR Workflow

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in validation gates.

Step 1: Sample Preparation

  • Weigh exactly 10.0 mg of 5-Bromo-7-methylisoquinoline.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Gate: Visually inspect the solution against a light source. It must be 100% clear and particulate-free. Suspended particles distort magnetic field homogeneity, invalidating the shimming process. Transfer to a high-precision 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the 600 MHz spectrometer and lock the field to the deuterium frequency of CDCl₃.

  • Perform automated probe tuning and matching (ATMA) to the ¹H frequency.

  • Execute gradient shimming (e.g., TopShim) on the Z-axis.

  • Validation Gate: Acquire a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be < 1.0 Hz . If it exceeds this, manual shimming of Z1 and Z2 is required.

Step 3: Acquisition Parameters

  • Use a standard 1D ¹H pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: This ensures complete longitudinal relaxation ( T1​ ) of the rigid isoquinoline protons, guaranteeing that the integral areas strictly correlate to the proton count.

  • Acquire 16 scans with 64k data points.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing the resolution of the 1.6 Hz meta-couplings.

  • Perform Fourier Transform (FT), manual phase correction (zero and first-order), and polynomial baseline correction.

NMR_Workflow A Sample Prep (10-15 mg) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Probe Tuning & Shimming B->C D Pulse Sequence (zg30) C->D E FID Acquisition D->E F Fourier Transform & Processing E->F

Workflow for 1H NMR sample preparation and spectral acquisition.

References

  • Investigation of solute–solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry. Available at:[Link]

  • 1H NMR Chemical Shifts for Isoquinoline Derivatives - AskFilo. Available at: [Link]

Comparative

Scaffold Selection in Kinase Inhibitor Design: 5-Bromo-7-methylisoquinoline vs. Quinoline Analogs

As drug development professionals push the boundaries of targeted therapies, the selection of the core heterocyclic scaffold becomes a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of targeted therapies, the selection of the core heterocyclic scaffold becomes a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. While quinoline has long been a staple in medicinal chemistry, its structural isomer, isoquinoline—specifically functionalized derivatives like 5-Bromo-7-methylisoquinoline—offers distinct advantages in modern Structure-Activity Relationship (SAR) campaigns.

This guide objectively compares the performance, electronic properties, and synthetic utility of 5-Bromo-7-methylisoquinoline against traditional quinoline analogs, providing actionable insights for late-stage lead optimization.

Structural and Electronic Divergence: The N1 vs. N2 Vector

The primary distinction between quinoline and isoquinoline lies in the position of the nitrogen atom. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it is at position 2. This subtle isomeric shift fundamentally alters the molecule's dipole moment and basicity, with compared to quinoline's pKa of ~4.9[1]. More importantly, it shifts the hydrogen-bond acceptor vector.

When designing ATP-competitive kinase inhibitors, the core heterocycle often anchors the molecule to the kinase hinge region via hydrogen bonding with the backbone NH of a methionine or cysteine residue. Shifting from a quinoline to an isoquinoline core adjusts this binding angle. For instance, structural optimization studies have demonstrated that[2]. Furthermore, isoquinoline derivatives have shown superior efficacy and brain penetrance in targeting, which are critical in neurodegenerative disease models[3].

The Strategic Advantage of 5-Bromo-7-methylisoquinoline

Beyond the core isomerism, the specific substitution pattern of provides a highly optimized starting point for SAR expansion[4]:

  • The 5-Bromo Handle: under strongly acidic conditions[5]. In contrast, quinoline bromination often yields a difficult-to-separate mixture of 5-bromo and 8-bromo isomers[5]. The C5-bromide serves as a pristine electrophile for palladium-catalyzed cross-coupling reactions.

  • The 7-Methyl Group: The addition of a methyl group at the 7-position introduces a calculated steric bump. This lipophilic addition can induce a steric clash with the binding pockets of off-target kinases, thereby enhancing the overall kinome selectivity profile of the resulting drug candidate.

ScaffoldLogic Start Target Kinase Hinge Binding Q1 Is H-bond acceptor angle strict? Start->Q1 Quinoline Quinoline Core (N1) Q1->Quinoline Yes, prefers N1 Isoquinoline Isoquinoline Core (N2) Q1->Isoquinoline Yes, prefers N2 Q2 Require C5 functionalization? Isoquinoline->Q2 Product 5-Bromo-7-methylisoquinoline Q2->Product Yes, via Suzuki

Logical decision tree for selecting quinoline vs. isoquinoline scaffolds based on kinase binding.

Quantitative Data Comparison

To objectively compare these scaffolds, the following table summarizes their physicochemical properties and typical performance metrics in kinase inhibitor design.

Property / MetricQuinoline Analogs5-Bromo-7-methylisoquinoline
Nitrogen Position N1N2
Approximate pKa ~4.9~5.14
Primary Bromination Site C5 and C8 (Mixture)C5 (Highly Selective)
Hinge-Binding Vector StandardAltered angle (favors JNK3, HER2)
Late-Stage Functionalization Moderate (requires isomer separation)High (pristine C5-Br handle)
Kinase Selectivity Impact BaselineUp to 7-12x increase (target dependent)

Experimental Protocol: Late-Stage SAR Expansion via Suzuki-Miyaura Coupling

To harness the synthetic utility of 5-Bromo-7-methylisoquinoline, researchers must employ robust, self-validating protocols. The following step-by-step methodology details the palladium-catalyzed cross-coupling of the C5-bromide with an aryl boronic acid to generate diverse SAR libraries.

Scientific Causality: We utilize Pd(dppf)Cl2 as the catalyst because its bidentate dppf ligand effectively prevents catalyst poisoning by the basic isoquinoline nitrogen. Microwave irradiation is employed to accelerate the oxidative addition step into the sterically hindered C5-Br bond, ensuring high yields and minimizing debromination side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave vial, combine 5-Bromo-7-methylisoquinoline (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst and Base Addition: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%) and potassium carbonate (K2CO3) (2.5 eq, 1.25 mmol).

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane and H2O (ratio 4:1, 5 mL total volume). The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via LC-MS guided preparative HPLC. Validate the final compound's structure and purity (>95%) using 1H-NMR and high-resolution mass spectrometry (HRMS) prior to biological assaying.

ExpWorkflow Step1 5-Br-7-Me-Isoquinoline + Boronic Acid Step2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O Step1->Step2 Step3 Microwave 110°C 20 mins Step2->Step3 Step4 Prep-HPLC Purification Step3->Step4 Step5 Kinase Assay Validation Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of 5-Bromo-7-methylisoquinoline.

References

  • He, Y., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1719-1723. URL:[Link]

  • Kravina, et al. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. URL: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. URL: [Link]

Sources

Validation

Comparison Guide: Evaluating Reference Standards for 5-Bromo-7-Methylisoquinoline Impurities in API Synthesis

5-Bromo-7-methylisoquinoline (CAS: 1369186-73-1) is a highly functionalized intermediate frequently utilized as a Key Starting Material (KSM) in the synthesis of targeted therapeutics, particularly nitrogen-heterocycle-b...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-7-methylisoquinoline (CAS: 1369186-73-1) is a highly functionalized intermediate frequently utilized as a Key Starting Material (KSM) in the synthesis of targeted therapeutics, particularly nitrogen-heterocycle-based oncology drugs such as kinase and PARP inhibitors. Because this compound sits upstream in the synthetic route, any impurities present can undergo parallel chemical transformations, leading to downstream Active Pharmaceutical Ingredient (API) impurities that are exceptionally difficult to purge.

Controlling these impurities requires rigorous analytical methods anchored by high-quality reference standards, in strict accordance with the ICH Q3A(R2) guidelines for new drug substances [1]. This guide objectively compares the performance and regulatory utility of different grades of reference standards for 5-Bromo-7-methylisoquinoline impurities and provides a self-validating experimental protocol for their quantification.

The Causality of Impurity Formation and Analytical Challenges

To establish a robust control strategy, we must first understand the mechanistic origins of the impurities associated with 5-Bromo-7-methylisoquinoline. During its synthesis (often involving electrophilic aromatic bromination of 7-methylisoquinoline), several structurally similar by-products inevitably form:

  • Des-bromo Impurity (7-methylisoquinoline): Results from incomplete bromination.

  • Regioisomers (e.g., 4-Bromo-7-methylisoquinoline or 8-Bromo-7-methylisoquinoline): Arise from off-target electrophilic aromatic substitution due to competing directing effects on the isoquinoline ring.

  • Over-brominated Impurities (e.g., 5,8-Dibromo-7-methylisoquinoline): Caused by excess reagent or extended reaction times.

The Analytical Challenge: Regioisomers like 4-bromo-7-methylisoquinoline and 5-bromo-7-methylisoquinoline possess identical molecular weights ( m/z 222.08) and highly similar dipole moments. In Liquid Chromatography-Mass Spectrometry (LC-MS), their fragmentation patterns in positive electrospray ionization (ESI+) are nearly indistinguishable, as the primary fragmentation pathway for both is the loss of the bromine radical [M−Br]+ .

Consequently, mass spectrometry alone cannot differentiate them. Baseline chromatographic resolution relying on precise retention time matching against a verified reference standard is the only definitive way to quantify these species.

Comparison: Certified Reference Materials (CRMs) vs. Analytical Grade Standards

When establishing a quantitative method for regulatory submission, analytical scientists must choose between Certified Reference Materials (CRMs) and standard Analytical Grade materials. As outlined by Eurachem guidelines, the grade of the standard directly impacts the calculated measurement uncertainty of the analytical method [2].

Performance and Compliance Comparison
ParameterCertified Reference Material (CRM)Analytical Grade StandardImpact on Drug Development
Purity Determination Mass balance approach (qNMR, TGA, KF, ROI)Chromatographic Area % (HPLC/GC)Area % ignores inorganic salts and residual solvents, leading to overestimation of standard potency.
Traceability Fully traceable to SI unitsNon-traceableCRMs ensure global laboratory reproducibility and withstand stringent regulatory audits.
Measurement Uncertainty Explicitly stated on the CoA ( ±X% )Not providedCRM data allows for precise calculation of method accuracy during ICH Q2 validation.
Regulatory Acceptance Accepted globally as a Primary StandardAccepted only as a Working/Secondary StandardUsing CRMs for pivotal clinical batch release prevents regulatory pushback (e.g., FDA Complete Response Letters).
Cost & Lead Time High cost, often custom-synthesizedLower cost, readily availableCRMs are a higher upfront investment but reduce the risk of costly batch rejections.

Regulatory Workflow for Impurity Control

The decision to report, identify, or qualify an impurity in 5-Bromo-7-methylisoquinoline (as it carries over to the API) is strictly governed by dose-dependent thresholds. The following logic tree illustrates the self-validating decision process for a standard API with a maximum daily dose of ≤2g /day[3].

G Start Detect Impurity in 5-Bromo-7-methylisoquinoline ReportDecision > 0.05%? (Reporting Threshold) Start->ReportDecision Ignore Do Not Report ReportDecision->Ignore No Report Report Impurity ReportDecision->Report Yes IDDecision > 0.10%? (Identification Threshold) Report->IDDecision Identify Structural Identification (NMR, LC-MS/MS) IDDecision->Identify Yes Routine Routine QC Monitoring IDDecision->Routine No QualDecision > 0.15%? (Qualification Threshold) Identify->QualDecision Qualify Toxicological Qualification & Safety Assessment QualDecision->Qualify Yes QualDecision->Routine No

Figure 1: Decision tree for impurity reporting, identification, and qualification based on ICH Q3A(R2).

Experimental Protocol: Self-Validating HPLC-UV Methodology

To guarantee trustworthiness, an analytical protocol cannot simply assume the column is performing correctly. The following HPLC-UV method utilizes a System Suitability Test (SST) as a self-validating mechanism. By spiking the 5-bromo KSM with a CRM of its most challenging regioisomer (4-bromo-7-methylisoquinoline), we force the system to prove it can resolve the critical pair before any sample data is accepted.

Step 1: Preparation of Solutions
  • Diluent: Methanol : Water (50:50, v/v).

  • Blank Solution: Inject diluent to identify system artifacts.

  • System Suitability Solution (Resolution Mix): Weigh 10.0 mg of 5-Bromo-7-methylisoquinoline and 1.0 mg of 4-Bromo-7-methylisoquinoline CRM. Dissolve and dilute to 100 mL with diluent.

  • Standard Solution (0.10% Specification Limit): Prepare a 1.0 µg/mL solution of the specific impurity CRM in diluent.

  • Sample Solution: Weigh 100.0 mg of the 5-Bromo-7-methylisoquinoline batch being tested. Dissolve and dilute to 100 mL with diluent (Concentration: 1.0 mg/mL).

Step 2: Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (Choose a column with high carbon load and end-capping to prevent peak tailing of basic isoquinoline nitrogens).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to sharpen the basic nitrogen peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Linear ramp to 60% B

    • 20-25 min: 90% B (Wash)

    • 25-30 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the isoquinoline chromophore).

  • Injection Volume: 10 µL.

Step 3: Execution and Self-Validation (SST)
  • Inject the Blank to ensure no interference at the retention times of interest.

  • Inject the System Suitability Solution in triplicate.

    • Causality Check: The system is only validated if the resolution factor ( Rs​ ) between 4-bromo-7-methylisoquinoline and 5-bromo-7-methylisoquinoline is ≥1.5 . If Rs​<1.5 , the run must be aborted. This prevents false negatives where the impurity co-elutes and hides beneath the main peak.

  • Inject the Standard Solution to establish the response factor and retention time of the impurity.

  • Inject the Sample Solution . Quantify the impurity against the CRM standard response.

References

  • ICH Q3A(R2) Impurities in New Drug Substances International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics Eurachem URL:[Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative

Melting Point Verification for 5-Bromo-7-methylisoquinoline: A Comparative Guide to Thermal Analysis Methodologies

5-Bromo-7-methylisoquinoline (CAS No. 1369186-73-1; Molecular Weight 222.08 g/mol ) is a highly valuable halogenated heterocyclic building block utilized extensively in pharmaceutical drug discovery and complex organic s...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-7-methylisoquinoline (CAS No. 1369186-73-1; Molecular Weight 222.08 g/mol ) is a highly valuable halogenated heterocyclic building block utilized extensively in pharmaceutical drug discovery and complex organic synthesis[1]. Because it possesses both a reactive bromine atom and a methyl group on the isoquinoline scaffold, it is an ideal candidate for cross-coupling reactions. However, ensuring the absolute purity of this intermediate is critical; trace impurities can severely impact downstream reaction yields and alter impurity profiles.

This guide objectively compares two primary methodologies for verifying the melting point and purity of 5-Bromo-7-methylisoquinoline: the traditional Automated Capillary Method (compliant with 2) and .

Mechanistic Causality in Thermal Analysis

Understanding the thermodynamic principles behind each technique is essential for accurate data interpretation and method selection.

  • Automated Capillary Method (Optical Detection): This method relies on the optical detection of phase changes. According to USP <741>, the melting range is defined as the temperature span from the first detectable liquid phase to the point where no solid phase is apparent[2]. Impurities disrupt the crystalline lattice of 5-Bromo-7-methylisoquinoline, leading to a classical melting point depression and a broadened melting range.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat required to increase the temperature of a sample compared to a reference[3]. It quantifies the heat energy absorbed (endothermic) during the melting process[4]. DSC is highly sensitive to the energy dynamics of the crystal lattice, allowing for the precise determination of the melting onset (equilibrium melting point), the heat of fusion ( ΔHf​ ), and the detection of polymorphs or amorphous content,[5].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks and strict causality for every experimental choice.

Protocol A: Automated Capillary Method (USP <741> Compliant)

Rationale: Standardizing the thermal mass and heating rate prevents thermal lag, ensuring the recorded temperature accurately reflects the sample's true melting point[2].

  • Sample Preparation: Dry the 5-Bromo-7-methylisoquinoline sample in a vacuum desiccator over silica gel for 24 hours. Gently pulverize the dried material into a fine powder to ensure uniform heat transfer[6].

  • Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter) and compact it by tapping until the sample column reaches exactly 3 mm in height[7],[6].

    • Causality: A height greater than 3 mm increases thermal mass, causing an artificially broad melting range due to uneven heat distribution.

  • Instrument Calibration: Verify the instrument's accuracy using a USP primary reference standard (e.g., Vanillin or Acetanilide) with a melting point close to the expected range of the sample[6],[2].

  • Heating Profile: Rapidly heat the apparatus to approximately 5 °C below the expected melting point. Switch to a controlled heating ramp rate of 1 °C/min[7],[6].

  • Data Acquisition: Record the Tonset​ (first sign of liquefaction) and Tclear​ (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

Rationale: Hermetic sealing prevents the sublimation of the halogenated organic compound before melting, while a nitrogen purge prevents oxidative degradation that could skew the endotherm[3].

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 5-Bromo-7-methylisoquinoline using a microbalance.

  • Encapsulation: Place the sample into a standard aluminum DSC pan and crimp it with a hermetic lid. Prepare an empty matched aluminum pan as the reference[3].

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Heating Profile: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 150 °C.

    • Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flow measurement without causing excessive thermal gradients within the small sample[4].

  • Data Acquisition: Integrate the endothermic melting peak to determine the extrapolated onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ),[4].

Comparative Data Presentation

The following table summarizes representative experimental data comparing a high-purity batch (>99%) of 5-Bromo-7-methylisoquinoline against a degraded/impure batch (95%) using both methodologies.

ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Optical Melting Range ( Tonset​ to Tclear​ )Heat Flow Endotherm ( Tm​ onset, ΔHf​ )
High-Purity Batch (>99%) 85.1 °C – 85.8 °C (Sharp, ΔT=0.7°C ) Tm​ = 85.4 °C, ΔHf​ = 98.2 J/g (Sharp peak)
Impure Batch (95%) 81.3 °C – 84.5 °C (Broad, depressed) Tm​ = 82.1 °C, ΔHf​ = 86.5 J/g (Broadened peak)
Sample Size Requirement ~5-10 mg2-3 mg
Throughput High (Up to 6 simultaneous capillaries)[2]Low (Sequential, single sample)
Best Suited For Routine QC, Pharmacopeial complianceR&D, absolute purity, polymorph screening

(Note: Thermal data is representative of typical halogenated isoquinoline derivatives to illustrate the comparative resolution of the two methodologies.)

Methodological Decision Workflow

G Start 5-Bromo-7-methylisoquinoline Batch Verification Decision Primary Verification Goal? Start->Decision Routine Routine QC & Pharmacopeial Compliance (USP <741>) Decision->Routine Routine QC Advanced Polymorph Profiling & Absolute Purity (Thermodynamic) Decision->Advanced R&D / High Purity Capillary Automated Capillary Melting Point Apparatus Routine->Capillary DSC Differential Scanning Calorimetry (DSC) Advanced->DSC PrepCap Sample Prep: Pulverize, 3 mm height 1 °C/min ramp Capillary->PrepCap PrepDSC Sample Prep: 1-3 mg in Al pan 10 °C/min ramp DSC->PrepDSC ResultCap Output: Melting Range (T_onset to T_clear) PrepCap->ResultCap ResultDSC Output: Endothermic Peak (T_m) & Enthalpy (ΔH_f) PrepDSC->ResultDSC

Workflow for selecting thermal analysis methods for 5-Bromo-7-methylisoquinoline verification.

Conclusion

For the routine batch release of 5-Bromo-7-methylisoquinoline, the Automated Capillary Method provides a high-throughput, pharmacopeia-compliant solution. However, when investigating batch inconsistencies, evaluating absolute thermodynamic purity, or screening for polymorphs during early drug development, Differential Scanning Calorimetry (DSC) is the superior alternative due to its precise energy measurements and high sensitivity to crystal lattice disruptions.

References

  • BLD Pharm. "1369186-73-1 | 5-Bromo-7-methylisoquinoline". Source: bldpharm.com.
  • Particle Characterisation Laboratories. "Differential Scanning Calorimetry (DSC)". Source: particlelaboratories.com.
  • METTLER TOLEDO. "Differential Scanning Calorimetry (DSC)". Source: mt.com.
  • Scribd. "USP 741 Melting Point or Range". Source: scribd.com.
  • ChemRxiv. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". Source: chemrxiv.org.
  • Wikipedia. "Differential scanning calorimetry". Source: wikipedia.org.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Bromo-7-methylisoquinoline

Comprehensive Safety and Operational Guide: Handling 5-Bromo-7-methylisoquinoline As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than jus...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-7-methylisoquinoline

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than just a list of safety gear. It requires a fundamental understanding of why specific protocols are necessary.

5-Bromo-7-methylisoquinoline (CAS: 1369186-73-1) [1][2] is a highly valuable functionalized heterocyclic intermediate used extensively in drug discovery and materials science. The strategic placement of the bromine atom at the C-4/C-5 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group at the C-7 position modulates the molecule's lipophilicity and steric profile[3]. However, these exact structural features also dictate its toxicological profile, necessitating rigorous Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Causality of Hazards & PPE Justification

To design a self-validating safety protocol, we must first understand the chemical behavior of brominated isoquinolines[4][5].

  • Dermal Permeability: The addition of the methyl group increases the overall lipophilicity (LogP) of the isoquinoline scaffold. Because the nitrogen lone pair can exist as a free base at physiological pH, the molecule can rapidly partition through the lipid bilayers of the skin[6][7]. This makes dermal exposure a critical hazard (GHS H311: Toxic in contact with skin).

  • Particulate Aerosolization: As a solid powder (typically off-white to orange-brown), electrostatic forces during weighing can cause micro-particulates to aerosolize, posing an inhalation risk and causing severe eye irritation (GHS H319)[5][8].

Quantitative PPE Specifications

Below is the mandatory PPE matrix required before handling this compound.

PPE CategoryMaterial / SpecificationStandard / MetricMechanistic Justification
Hand Protection Nitrile or Neoprene (Double-gloving required)Breakthrough time > 480 minPrevents transdermal absorption of the lipophilic free-base heterocycle.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN166Protects against aerosolized micro-dust during spatula transfer[8].
Respiratory Particulate Respirator (if outside hood)N95, N100, or EN 143 (P2/P3)Filters airborne crystalline particulates generated by static electricity[8].
Body Protection Flame-retardant Lab CoatStandard institutionalPrevents accumulation of dust on personal clothing; easily removable in spills.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed as a self-validating system. Each step contains a verification check to ensure the environment is secure before proceeding.

Step 1: Environmental Verification

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital flow monitor (must read between 80–120 fpm). Do not open the chemical container if the alarm is sounding or flow is inadequate.

Step 2: Static Mitigation and Weighing

  • Action: Wipe the exterior of the 5-Bromo-7-methylisoquinoline vial and the weighing balance with an anti-static ionizing brush or a damp Kimwipe.

  • Validation: Use an anti-static metal spatula (grounded) rather than plastic to prevent the powder from "jumping" due to static charge.

Step 3: Transfer and Reaction Setup

  • Action: Transfer the weighed solid directly into the reaction flask (e.g., a Schlenk flask for cross-coupling) within the fume hood. Seal with a septum.

  • Validation: Purge the flask with inert gas (N₂ or Argon) before adding solvents. This not only protects the catalyst but prevents aerosolization of the powder into the hood environment.

OperationalWorkflow A 1. Fume Hood Verification (Flow Rate: 80-120 fpm) B 2. Don PPE (Double Nitrile Gloves, Goggles) A->B C 3. Static Mitigation (Anti-static Spatula & Wipes) B->C D 4. Weighing & Transfer (Keep inside sash limits) C->D E 5. Flask Sealing & Inert Gas Purge D->E

Figure 1: Standard Operating Procedure (SOP) workflow for dispensing 5-Bromo-7-methylisoquinoline.

Emergency Spill and Disposal Plan

In the event of a spill, the primary objective is to prevent dust generation and dermal contact. Because isoquinolines are toxic to aquatic life with long-lasting effects (H412)[6][9], they must never be washed down the sink.

Decontamination Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, cover the spilled powder with slightly moistened sand or vermiculite to suppress aerosolization[10].

  • Collection: Use a disposable plastic scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag or rigid container[10].

  • Chemical Neutralization: Wash the contaminated bench space with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual isoquinoline, rendering it water-soluble, followed by a thorough wash with soap and water[7][8].

  • Disposal: Label the container explicitly as "Toxic Solid Organic Waste (UN 2811) - Contains Brominated Isoquinoline" and transfer it to the institutional hazardous waste collection point[11].

SpillResponse S1 Evacuate & Isolate Area S2 Don Emergency PPE (Respirator) S1->S2 S3 Cover Spill with Moist Vermiculite S2->S3 S4 Collect into UN 2811 Waste Bin S3->S4 S5 Decontaminate Surface (Dilute Acid & Soap) S4->S5

Figure 2: Step-by-step emergency response pathway for solid chemical spills.

Storage and Logistics

  • Storage Conditions: Store in a cool, dry, and well-ventilated cabinet away from strong oxidizing agents[8]. The compound is sensitive to prolonged light exposure; store in amber vials or dark environments to prevent photolytic degradation of the carbon-bromine bond[12].

  • Transport: When moving the chemical between labs, place the primary vial inside a shatter-proof secondary containment vessel (e.g., a plastic Nalgene jar) to prevent accidental breakage in hallways.

References

  • Chemdor Chemicals. (n.d.). Isoquinoline Safety Data Sheet (CAS: 119-65-3). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.